5-Methoxy-2-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDIEULKBFEZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294661 | |
| Record name | 5-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3168-59-0 | |
| Record name | 3168-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-2-methylbenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 5-Methoxy-2-methylbenzoic acid. The information is curated to support research, discovery, and development activities within the chemical and pharmaceutical sciences.
Core Chemical Properties
This compound, also known by its IUPAC name, is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development applications.
| Property | Value | Source |
| CAS Number | 3168-59-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₃ | [2][4] |
| Molecular Weight | 166.17 g/mol | [2] |
| Physical Appearance | White to yellow solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Limited solubility in water; Soluble in organic solvents | [4] |
Chemical Structure
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a methoxy group at position 5. This arrangement of functional groups dictates its chemical reactivity and physical properties.
Structural Identifiers:
-
IUPAC Name: this compound[3]
-
SMILES: CC1=C(C=C(C=C1)OC)C(=O)O
-
InChI: 1S/C9H10O3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)[3]
-
InChI Key: OJDIEULKBFEZGD-UHFFFAOYSA-N[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. Below are generalized procedures based on common practices for similar compounds.
Synthesis of Substituted Benzoic Acid Derivatives (General Approach)
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of this compound. While specific spectral data for this compound were not found in the search results, a general protocol for sample analysis is provided.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be applied to aid dissolution.
Data Acquisition and Processing:
The prepared sample is then subjected to NMR analysis. The resulting spectra would be processed to identify the chemical shifts, multiplicities, and integration of the signals, which correspond to the different protons and carbons in the molecule, confirming its structure.
References
An In-depth Technical Guide to 5-Methoxy-2-methylbenzoic Acid (CAS: 3168-59-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and safety information for 5-Methoxy-2-methylbenzoic acid. This document is intended to be a valuable resource for professionals in research, development, and drug discovery.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a methoxy and a methyl group on the benzoic acid backbone, influences its physical and chemical characteristics.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 3168-59-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [3][4] |
| Molecular Weight | 166.17 g/mol | [3][4] |
| Appearance | White to yellow solid | |
| Melting Point | 146-147 °C | [1] |
| Boiling Point | 306.0 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 124.3 ± 15.8 °C | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | |
| LogP | 2.48 | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
Synthesis and Reactivity
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Materials:
-
4-Bromo-2-methylanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous THF under a nitrogen atmosphere. A solution of 4-bromo-2-methylanisole in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed, forming the Grignard reagent.
-
Carboxylation: The Grignard solution is cooled in an ice bath and then poured slowly over crushed dry ice with vigorous stirring. The mixture is allowed to warm to room temperature as the excess CO₂ sublimes.
-
Work-up and Isolation: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Features |
| ¹H NMR | Expected signals include a singlet for the methyl protons, a singlet for the methoxy protons, aromatic protons with characteristic splitting patterns, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Expected signals include carbons of the methyl and methoxy groups, distinct signals for the substituted and unsubstituted aromatic carbons, and a signal for the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic absorptions are expected for the O-H stretch of the carboxylic acid (broad band), C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group (-15 amu), a methoxy group (-31 amu), and a carboxyl group (-45 amu).[5] |
Biological Activity and Potential Applications
The biological activities of many methoxybenzoic acid isomers have been explored, revealing a range of potential therapeutic applications. For instance, derivatives of 2,5-dimethoxybenzoic acid have been investigated as anticancer agents that disrupt microtubule polymerization.[6] Other related compounds are being explored for their effects on the central nervous system.[6]
While specific biological studies on this compound are limited in the public domain, its structural similarity to other biologically active methoxybenzoic acids suggests its potential as a scaffold in drug discovery. It can serve as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities. For example, it has been noted as an intermediate in the synthesis of Vitamin D3 analogs and herbicidal compounds.
A potential workflow for investigating the biological activity of this compound is presented below:
Caption: A general workflow for the evaluation of biological activity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. |
Handling and Storage:
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. While detailed biological studies on this specific isomer are not extensively documented, its structural relationship to other pharmacologically active benzoic acid derivatives suggests its potential as a building block in drug discovery and development. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and essential safety information to aid researchers in their work with this compound. Further investigation into its biological effects and potential mechanisms of action is warranted.
References
Physical and chemical properties of 5-Methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methoxy-2-methylbenzoic acid (CAS No: 3168-59-0). The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1] It is characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the benzoic acid backbone.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [2][3] |
| CAS Number | 3168-59-0 | [1][2][3] |
| Melting Point | 146-147 °C | ChemSrc |
| Boiling Point | 306.0 ± 22.0 °C at 760 mmHg | ChemSrc |
| Solubility | Soluble in organic solvents; limited solubility in water.[1] | [1] |
| Appearance | White to off-white crystalline solid.[1] | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific, detailed spectra are proprietary to chemical suppliers, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with chemical shifts and coupling patterns characteristic of the 2,5-disubstituted benzoic acid structure.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit unique resonances for each carbon atom in the molecule, providing a fingerprint for the carbon skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-O stretching from the methoxy group and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 166.
Experimental Protocols
Synthesis of this compound
A general synthetic approach to this compound can be adapted from methods used for similar substituted benzoic acids. One plausible route involves the methylation of a corresponding hydroxybenzoic acid precursor.
A representative, though not specifically cited for this exact molecule, synthetic workflow is presented below:
References
Spectroscopic Analysis of 5-Methoxy-2-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-2-methylbenzoic acid (CAS No: 3168-59-0), a significant molecule in organic synthesis and medicinal chemistry. This document outlines the expected spectroscopic characteristics based on its chemical structure and furnishes detailed, generalized experimental protocols for acquiring such data.
Compound Identification
Below is a summary of the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 3168-59-0 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Chemical Structure | (A visual representation of the chemical structure would be placed here) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the methyl carbon.
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | 6.8 - 7.9 | m | 3H | Ar-H |
| Methoxy H | ~3.8 | s | 3H | -OCH₃ |
| Methyl H | ~2.5 | s | 3H | Ar-CH₃ |
| Carboxylic Acid H | >10 | br s | 1H | -COOH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbonyl C | >170 | -COOH | ||
| Aromatic C-O | 155 - 165 | Ar-OCH₃ | ||
| Aromatic C | 110 - 140 | Ar-C | ||
| Methoxy C | 55 - 60 | -OCH₃ | ||
| Methyl C | 15 - 25 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-O stretch (Aryl Ether & Carboxylic Acid) | 1210-1320 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.17).
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M]⁺ | 166 | Molecular Ion |
| [M-OH]⁺ | 149 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 121 | Loss of carboxyl group |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide on the Solubility of 5-Methoxy-2-methylbenzoic Acid in Organic Solvents and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methoxy-2-methylbenzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility, the principles governing it, and detailed experimental protocols for its precise determination. This information is crucial for applications in medicinal chemistry, process development, and formulation science where this compound is a key intermediate or active compound.
Qualitative Solubility Profile
This compound, an aromatic carboxylic acid, exhibits solubility behavior dictated by the interplay of its functional groups: the polar carboxylic acid and methoxy groups, and the nonpolar methyl and benzene ring components. This structure results in limited solubility in water and good solubility in various organic solvents.[1] The principle of "like dissolves like" is a key determinant of its solubility profile.
The following table summarizes the expected qualitative solubility of this compound in a range of common solvents at ambient temperature. This information is based on the general solubility of aromatic carboxylic acids and should be confirmed by experimental determination for specific applications.[2][3]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Limited / Low | The nonpolar aromatic ring and methyl group outweigh the polarity of the carboxylic acid and methoxy groups, leading to poor interaction with the highly polar water molecules.[3] |
| Methanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, and its alkyl chain has favorable interactions with the nonpolar parts of the molecule. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic acids. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Soluble | The ketone's carbonyl group can interact with the solute, and its overall polarity is suitable for dissolving substituted benzoic acids. | |
| Ethyl Acetate | Soluble | This ester is a moderately polar solvent that can effectively solvate the molecule. | |
| Nonpolar | Toluene | Sparingly Soluble | The nonpolar nature of toluene has some affinity for the aromatic ring of the solute, but the polar functional groups limit solubility. |
| Hexane | Insoluble | The highly nonpolar nature of hexane makes it a poor solvent for the relatively polar this compound.[4] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for many scientific and industrial processes. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] The concentration of the dissolved solute in the resulting saturated solution can then be quantified using various analytical techniques, most commonly gravimetry or High-Performance Liquid Chromatography (HPLC).[6][7]
Shake-Flask Method for Achieving Equilibrium
This protocol describes the steps to prepare a saturated solution of this compound in a chosen solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Screw-cap vials or flasks
-
Thermostatic shaker or water bath
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required should be determined empirically by analyzing samples at different time points until the concentration plateaus.[5]
-
After equilibration, cease agitation and allow the suspension to settle for a period at the constant temperature.
Quantification of Solute Concentration
Once a saturated solution is prepared, the concentration of the dissolved solid must be accurately measured.
This method is straightforward but generally suitable for solvents with high volatility and when the solute has low volatility and is thermally stable.[8]
Materials:
-
Saturated solution from the shake-flask method
-
Syringe and syringe filter (e.g., 0.45 µm)
-
Pre-weighed evaporation dish or vial
-
Drying oven
Procedure:
-
Carefully withdraw a known volume or mass of the supernatant from the saturated solution using a syringe fitted with a filter to remove any undissolved solids.
-
Transfer the filtered solution to a pre-weighed evaporation dish.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Continue drying until a constant weight of the solute is achieved.
-
Calculate the mass of the dissolved solute and relate it to the initial volume or mass of the solvent to determine the solubility.
HPLC is a more sensitive and specific method for determining solubility, especially for poorly soluble compounds or when dealing with complex mixtures.[7][9]
Materials:
-
Saturated solution from the shake-flask method
-
Syringe and syringe filter (e.g., 0.45 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column and mobile phase
-
Volumetric flasks for dilutions
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or a suitable diluent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.
-
Withdraw a sample of the supernatant from the saturated solution using a syringe and filter.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in solubility determination and the underlying principles.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between solvent polarity and the solubility of this compound.
References
- 1. CAS 3168-59-0: this compound | CymitQuimica [cymitquimica.com]
- 2. medical.mu.edu.iq [medical.mu.edu.iq]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Biological Activities of 5-Methoxy-2-methylbenzoic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methylbenzoic acid is a methoxybenzoic acid derivative with potential for a range of biological activities. While comprehensive data on this specific compound is limited in publicly available literature, its structural analogs and related derivatives have demonstrated notable anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the reported biological activities of derivatives of methoxybenzoic acid, detailing experimental protocols for their evaluation and exploring the potential signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer and Cytotoxic Activity
Derivatives of methoxybenzoic acid have been investigated for their potential as anticancer agents. The cytotoxic effects are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
Quantitative Data: In Vitro Cytotoxicity of Methoxybenzoic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Prostate Cancer Cells | Not specified, but shown to inhibit proliferation | [1] |
| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | ~10 (estimated) | [1] |
| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | ~10 (estimated) | [1] |
| 4-methoxy hydrazone derivative 12 | K-562 (Leukemia) | 0.04 | [2] |
| 4-methoxy hydrazone derivative 14 | K-562 (Leukemia) | 0.06 | [2] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to evaluate the cytotoxic effects of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., a this compound derivative) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]
-
MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Formazan Solubilization: Carefully discard the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
MTT Assay Experimental Workflow
Anti-inflammatory Activity
Certain benzoic acid derivatives have shown promise as anti-inflammatory agents. In vivo models are commonly used to assess this activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Principle: Sub-plantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week. Fast the animals overnight before the experiment with free access to water. Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.
-
Compound Administration: Administer the test compound or control vehicle orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject a 1% carrageenan solution (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Protocol: Acetic Acid-Induced Writhing in Mice
This test is used to screen for analgesic (pain-relieving) activity, which is often associated with anti-inflammatory effects.
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the number of writhes.[4]
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize male Swiss albino mice for at least one week. Divide the animals into control, positive control (e.g., aspirin or diclofenac), and test groups.
-
Compound Administration: Administer the test compound or controls orally or intraperitoneally 30-60 minutes before acetic acid injection.
-
Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally into each mouse.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each test group compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[4]
Antimicrobial Activity
Derivatives of benzoic acid have been explored for their antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of this activity.
Quantitative Data: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | [5] |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Bacillus subtilis | 62.5 - 1000 | [5] |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | [5] |
| 2,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis | 2000 | [6] |
| 3,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis | 2000 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the this compound derivative. Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading of Results: After incubation, visually inspect the plates for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the test compound at which there is no visible growth.
MIC Determination Workflow
Potential Signaling Pathways
The biological activities of phenolic compounds, including methoxybenzoic acid derivatives, are often attributed to their modulation of key cellular signaling pathways. The NF-κB and MAPK pathways are critical in regulating inflammation and cell proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some phenolic compounds are known to inhibit this pathway, thereby exerting anti-inflammatory effects.
Simplified NF-κB Signaling Pathway
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for a variety of cellular processes, including proliferation, differentiation, and apoptosis. It typically involves a three-tiered kinase cascade (MAPKKK, MAPKK, MAPK). Dysregulation of this pathway is common in cancer. Certain small molecules can interfere with this pathway at various levels, leading to anticancer effects.
References
The Emerging Potential of 5-Methoxy-2-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-methylbenzoic acid is a readily accessible benzoic acid derivative that holds considerable, yet largely untapped, potential as a scaffold in medicinal chemistry. While direct studies on its biological activities are nascent, the extensive body of research on structurally related methoxybenzoic acid derivatives provides a strong rationale for its exploration in drug discovery programs. This technical guide consolidates the current understanding of related compounds to forecast the potential applications of this compound, with a focus on oncology and inflammatory diseases. Detailed synthetic protocols for key derivative classes, quantitative data from analogous compounds, and visualizations of relevant signaling pathways are presented to provide a comprehensive resource for researchers.
Introduction: The Rationale for this compound in Drug Discovery
The benzoic acid moiety is a well-established pharmacophore present in numerous approved drugs. The strategic functionalization of the benzene ring with substituents such as methoxy and methyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The methoxy group, in particular, can enhance metabolic stability, improve membrane permeability, and form crucial hydrogen bonds with biological targets. The methyl group can provide steric hindrance, influence conformation, and contribute to hydrophobic interactions. The specific substitution pattern of this compound offers a unique electronic and steric profile that warrants investigation for the development of novel therapeutic agents.
Potential Therapeutic Applications
Based on the biological activities of structurally similar compounds, derivatives of this compound are anticipated to be promising candidates for the following therapeutic areas:
Oncology
Derivatives of various methoxybenzoic acids have demonstrated significant potential as anticancer agents through diverse mechanisms of action.
-
Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Small molecule inhibitors of the Smoothened (Smo) receptor, a key component of the Hh pathway, have emerged as a promising therapeutic strategy. A series of 2-methoxybenzamide derivatives have been identified as potent Hh pathway inhibitors, demonstrating that the methoxybenzamide scaffold is a viable starting point for the development of Smo antagonists.
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazine ring system, which can be synthesized from benzoic acid derivatives, is a core component of many kinase inhibitors. For example, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as inhibitors of Casein Kinase 2 (CSNK2A), a kinase involved in cell growth and proliferation.
-
Tubulin Polymerization Inhibition: Chalcones derived from 2',5'-dimethoxybenzoic acid have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that chalcone derivatives of this compound could also exhibit potent cytotoxic effects.
Anti-inflammatory and Analgesic Applications
Methoxybenzoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.
-
Modulation of Inflammatory Pathways: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway. This provides a strong rationale for investigating the anti-inflammatory potential of this compound derivatives.
-
Development of Novel NSAIDs: A derivative of 2-amino-5-methoxybenzoic acid has been explored in the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs). This indicates the utility of the methoxybenzoic acid scaffold in developing safer and more effective anti-inflammatory agents.
-
Analgesic Properties: The structural similarity to known analgesic compounds suggests that derivatives of this compound could possess pain-relieving properties. 5-Amino-2-methoxy-benzoic acid methyl ester serves as an intermediate in the synthesis of analgesic medications.[1]
Data Presentation: Bioactivity of Structurally Related Compounds
To illustrate the potential of the this compound scaffold, the following tables summarize quantitative data for structurally related compounds.
Table 1: Anticancer Activity of Methoxybenzoic Acid Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Bioactivity (IC50) | Mechanism of Action |
| 2-Methoxybenzamides | Compound 21 | Daoy (Medulloblastoma) | < 100 nM | Hedgehog Pathway Inhibition (Smo antagonist) |
| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamides | Compound 4j | MIA PaCa-2 (Pancreatic) | ~5 µM | G2/M cell cycle arrest, apoptosis induction |
| 2',5'-Dimethoxychalcones | Compound 17 | NTUB1 (Bladder), PC3 (Prostate) | 0.8 µM, 1.2 µM | Inhibition of tubulin polymerization |
Table 2: Anti-inflammatory and Other Activities of Methoxybenzoic Acid Derivatives
| Compound Class | Specific Derivative | Biological Target/Assay | Bioactivity | Therapeutic Area |
| 4-Amino-5-chloro-2-methoxybenzoate Esters | Compound 7g | 5-HT4 Receptor | K_i = 0.26 nM | CNS Disorders (Antagonist) |
| 4-Amino-5-chloro-2-methoxybenzoate Esters | Compound 7a | 5-HT4 Receptor | K_i = 1.07 nM | CNS Disorders (Partial Agonist) |
| 2-Hydroxy-4-methoxybenzoic acid | Carrageenan-induced paw edema in rats | Significant reduction in edema | Anti-inflammatory | |
| 5-Methoxy-2-mercaptobenzimidazole derivatives | Yohimbine hydrochloride-induced epilepsy | Delay in seizure onset | Anticonvulsant |
Experimental Protocols
The following are detailed methodologies for the synthesis of key derivative classes from a generic benzoic acid, which are directly applicable to this compound.
Synthesis of 5-Methoxy-2-methylbenzamides
Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-Methoxy-2-methylbenzoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).
-
To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Synthesis of Esters of this compound (Fischer Esterification)
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ester.
-
Purify by column chromatography if necessary.
Cytotoxicity Evaluation (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the potential applications of this compound derivatives.
Caption: Potential inhibition of the Hedgehog signaling pathway by 5-Methoxy-2-methylbenzamide derivatives.
Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
References
The Synthetic Versatility of 5-Methoxy-2-methylbenzoic Acid: A Technical Guide for Organic Chemists and Drug Discovery Professionals
An In-depth Exploration of a Key Building Block in Modern Organic Synthesis and Medicinal Chemistry
Introduction
5-Methoxy-2-methylbenzoic acid, a readily available and versatile aromatic carboxylic acid, has emerged as a crucial building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a sterically accessible carboxylic acid, an electron-donating methoxy group, and a directing methyl group, provides a valuable scaffold for the construction of a diverse array of complex molecules. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the physicochemical properties, spectroscopic signature, and key synthetic transformations of this compound. Furthermore, it delves into its applications in medicinal chemistry, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.
Physical Properties
| Property | Value | Reference |
| CAS Number | 3168-59-0 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 146-147 °C | |
| Boiling Point | 306.0±22.0 °C at 760 mmHg | |
| Density | 1.2±0.1 g/cm³ | |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
The spectroscopic data provides a unique fingerprint for the identification and purity assessment of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No fully assigned ¹H and ¹³C NMR spectra for this compound were available in the search results. The following are predicted assignments based on the analysis of similar structures.
¹H NMR (400 MHz, CDCl₃) - Predicted
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | COOH |
| ~7.8 | d | 1H | Ar-H |
| ~6.9 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~3.8 | s | 3H | OCH₃ |
| ~2.5 | s | 3H | CH₃ |
¹³C NMR (100 MHz, CDCl₃) - Predicted
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O |
| ~160 | C-OCH₃ |
| ~135 | C-CH₃ |
| ~132 | Ar-CH |
| ~125 | C-COOH |
| ~118 | Ar-CH |
| ~112 | Ar-CH |
| ~55 | OCH₃ |
| ~20 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250, ~1030 | Strong | C-O stretch (Aryl ether) |
| ~2950 | Medium | C-H stretch (Methyl) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation of benzoic acid derivatives typically involves the loss of the hydroxyl group, the carboxyl group, and cleavage of the ether linkage.
| m/z | Proposed Fragment |
| 166 | [M]⁺ |
| 151 | [M - CH₃]⁺ |
| 149 | [M - OH]⁺ |
| 121 | [M - COOH]⁺ |
Applications in Organic Synthesis
This compound is a versatile starting material for a variety of organic transformations, enabling the synthesis of a wide range of more complex molecules. The reactivity of its carboxylic acid group and the directing effects of the methoxy and methyl substituents on the aromatic ring are key to its utility.
Key Synthetic Transformations
1. Esterification: The carboxylic acid moiety can be readily converted to its corresponding ester, a common protecting group strategy or a precursor for further reactions.
2. Amide Formation: The formation of amides from this compound is a crucial step in the synthesis of many biologically active compounds.
3. Halogenation: The aromatic ring can be selectively halogenated, introducing a handle for further functionalization, such as cross-coupling reactions.
Table of Synthetic Applications
| Reaction | Product | Reagents and Conditions | Yield (%) |
| Esterification | Methyl 5-methoxy-2-methylbenzoate | Salicylic acid, potassium carbonate, dimethyl sulfate in acetone, 50-60 °C | ~90% (for a related synthesis) |
| Bromination | 2-Bromo-5-methoxybenzoic acid | m-Methoxybenzoic acid, N-bromosuccinimide, concentrated H₂SO₄, KBr, red phosphorus in dichloromethane, 25-30 °C, 3h | 93.4% |
| Amide Formation | N-Aryl/alkyl-5-methoxy-2-methylbenzamides | DIC, HOBt in CH₂Cl₂ | 33-73% (for related syntheses)[2] |
Experimental Protocols
This section provides detailed experimental procedures for some of the key synthetic transformations of this compound and its derivatives.
Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid
This protocol describes the bromination of a closely related starting material, m-methoxybenzoic acid, which provides a reliable method adaptable for this compound.
Materials:
-
m-Methoxybenzoic acid (15.2 g, 0.1 mol)
-
Dichloromethane (75 g)
-
Concentrated sulfuric acid (30 mL)
-
Potassium bromide (1.19 g, 0.01 mol)
-
Red phosphorus (1.23 g, 0.01 mol)
-
N-bromosuccinimide (26.7 g, 0.15 mol)
-
Ice water
-
Ethanol
Procedure:
-
In a 500 mL four-necked flask, sequentially add 75 g of dichloromethane, 15.2 g (0.1 mol) of m-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19 g (0.01 mol) of potassium bromide, and 1.23 g (0.01 mol) of red phosphorus.[3]
-
Begin stirring the mixture and add 26.7 g (0.15 mol) of N-bromosuccinimide at 25 °C.[3]
-
Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.[3]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction liquid into 200 g of ice water to quench the reaction.[3]
-
Recover the dichloromethane under reduced pressure.[3]
-
Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 21.57 g of 2-bromo-5-methoxybenzoic acid.[3]
-
The reported yield for this procedure is 93.4% with a purity of 99.1%.[3]
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl Benzamides
This general procedure, demonstrated for the synthesis of related N-phenylbenzamide derivatives, can be adapted for the amidation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.0-1.2 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 equiv)
-
N-Hydroxybenzotriazole (HOBt) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane.[2]
-
To this solution, add DIC (1.5 equiv) and HOBt (1.5 equiv).[2]
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 3: Synthesis of Methyl 5-methoxy-2-methylbenzoate
This protocol is adapted from the synthesis of methyl 2-methoxybenzoate and can be applied to this compound.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl ester.
-
Purify the product by distillation or column chromatography if necessary.
Role in Drug Discovery and Development
Derivatives of methoxybenzoic acids have shown significant potential in medicinal chemistry, acting on various biological targets. The structural motifs derived from this compound can be found in compounds investigated for their anti-inflammatory and psychoactive properties.
Inhibition of Cyclooxygenase-2 (COX-2)
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is often overexpressed in inflammatory conditions and in various cancers. The development of selective COX-2 inhibitors is a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The benzoic acid scaffold is a common feature in many COX inhibitors, and derivatives of this compound could be explored for their potential to selectively target the COX-2 active site.
Below is a simplified representation of the COX-2 signaling pathway, which is a target for anti-inflammatory and anti-cancer drug development.
Modulation of the Serotonin 5-HT₂A Receptor
The serotonin 5-HT₂A receptor, a G-protein coupled receptor, is a key target for drugs treating a range of neuropsychiatric disorders, including depression, schizophrenia, and anxiety. Methoxy-substituted aromatic compounds are known to interact with serotonin receptors. The structural framework of this compound can serve as a starting point for the design of novel ligands that modulate 5-HT₂A receptor activity.
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT₂A receptor.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and development. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of a wide range of functionalized molecules. The detailed experimental protocols and an understanding of its potential roles in modulating key biological pathways, such as those involving COX-2 and the 5-HT₂A receptor, provide a solid foundation for its use in the development of novel therapeutic agents. This technical guide serves as a practical resource to empower researchers to fully leverage the synthetic potential of this important chemical entity.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Methoxy-2-methylbenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, has garnered interest within the scientific community as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this compound. It details experimental protocols for its preparation, summarizes its key physicochemical properties, and explores its applications in medicinal chemistry. While its direct involvement in specific signaling pathways is not yet extensively documented, this guide lays the groundwork for future research into its biological activities.
Introduction
Substituted benzoic acid derivatives have a rich history in medicinal chemistry, serving as foundational scaffolds for a wide array of therapeutic agents. The strategic placement of functional groups, such as methoxy and methyl moieties, on the benzene ring can significantly influence the molecule's physicochemical properties and biological activity. This compound, with its distinct substitution pattern, presents a valuable synthon for the synthesis of more complex molecules with potential pharmacological relevance. This document aims to be a comprehensive resource for researchers and professionals working with this compound.
Discovery and History
The specific discovery and first reported synthesis of this compound are not prominently documented in readily available historical chemical literature. Its emergence is likely intertwined with the broader exploration of substituted benzoic acids in the 20th century, driven by the pursuit of new dyes, polymers, and pharmaceuticals. The systematic investigation of the impact of substituent positioning on the properties of benzoic acid derivatives would have inevitably led to the synthesis and characterization of its various isomers, including the 5-methoxy-2-methyl variant.
While a definitive "discovery" paper is elusive, its presence in chemical supplier catalogs and its use as a starting material in more recent patent literature indicate its established role as a commercially available and synthetically useful chemical intermediate.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 3168-59-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 146-147 °C | [2] |
| Boiling Point | 306.0 ± 22.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 124.3 ± 15.8 °C | [2] |
| LogP | 2.48 | [2] |
Synthesis and Experimental Protocols
Several synthetic routes can be envisioned for the preparation of this compound, leveraging established organic reactions. While a specific, detailed historical synthesis is not available, plausible and commonly employed methods are outlined below.
Plausible Synthetic Pathways
Two logical retrosynthetic approaches for this compound are illustrated below. These pathways represent common strategies for the synthesis of substituted benzoic acids.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol describes a potential synthesis of this compound based on the Grignard carboxylation of 2-bromo-4-methylanisole. This method is a standard and reliable approach for the formation of carboxylic acids from aryl halides.
Reaction Scheme:
Caption: Synthetic scheme for the preparation of this compound.
Materials:
-
2-Bromo-4-methylanisole (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂) (excess)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings.
-
A solution of 2-bromo-4-methylanisole in anhydrous THF is added dropwise to the magnesium turnings.
-
The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts, the remaining solution of the aryl bromide is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
The reaction mixture is cooled to room temperature.
-
In a separate flask, an excess of crushed dry ice is placed.
-
The Grignard reagent solution is slowly poured over the dry ice with vigorous stirring.
-
The mixture is stirred until it reaches room temperature and the excess CO₂ has sublimed.
-
-
Work-up and Purification:
-
1 M HCl is slowly added to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Applications in Drug Development and Medicinal Chemistry
While specific drugs derived directly from this compound are not widely reported, its structural motifs are present in various biologically active molecules. Substituted benzoic acids are known to be key intermediates in the synthesis of a range of pharmaceuticals, including anti-inflammatory agents, and compounds targeting the central nervous system.[3] The methoxy and methyl groups can influence the lipophilicity, metabolic stability, and receptor binding affinity of a molecule.
The potential for this compound lies in its use as a starting material for the synthesis of more complex, novel chemical entities that can be screened for a variety of biological activities.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies detailing the interaction of this compound with particular signaling pathways. However, the biological activities of methoxybenzoic acid isomers have been a subject of interest.[4] Phenolic compounds, in general, are known to modulate various cellular signaling pathways, including those involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[4]
Future research could explore the potential for this compound and its derivatives to exhibit antioxidant, anti-inflammatory, or other biological effects, and to elucidate the underlying molecular mechanisms and signaling pathways involved.
Caption: Hypothetical signaling pathway involvement for this compound.
Conclusion
This compound is a valuable chemical intermediate with established physicochemical properties and plausible synthetic routes. While its historical discovery is not well-defined, its utility in organic synthesis is evident. The primary value of this compound for researchers and drug development professionals lies in its potential as a starting material for the creation of novel molecules with diverse biological activities. Further investigation into its pharmacological profile and its effects on cellular signaling pathways is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource to stimulate and support such future research endeavors.
References
Synonyms for 5-Methoxy-2-methylbenzoic acid (e.g., 5-Methoxy-o-toluic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methylbenzoic acid, also known by its synonym 5-Methoxy-o-toluic acid, is an aromatic carboxylic acid with significant potential in various fields of chemical and pharmaceutical research. Its unique substitution pattern on the benzene ring, featuring a methoxy and a methyl group, imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its synonyms, physicochemical properties, synthesis protocols, and its potential role in modulating key cellular signaling pathways.
Nomenclature and Synonyms
A clear understanding of the alternative names for this compound is crucial for efficient literature searching and chemical sourcing.
| Systematic Name | Synonyms | CAS Number |
| This compound | 5-Methoxy-o-toluic acid | 3168-59-0 |
| 2-Methyl-5-methoxybenzoic acid | ||
| 6-Methyl-m-anisic acid | ||
| Benzoic acid, 5-methoxy-2-methyl- |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Melting Point | 146-147 °C | [3] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in organic solvents, limited solubility in water |
Spectroscopic Data
Structural elucidation of this compound is confirmed through various spectroscopic techniques. The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the methyl group.
¹H NMR Spectral Data:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0-7.5 | m | 3H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Methyl (-CH₃) | ~2.5 | s | 3H |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented is a general representation.
Synthesis of this compound: Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on common organic chemistry transformations.
Reaction Scheme:
This synthesis typically involves the methylation of a corresponding hydroxybenzoic acid derivative or the oxidation of a methyl group on a methoxytoluene precursor. A common route is the hydrolysis of the corresponding nitrile.
Experimental Procedure:
-
Starting Material: 2-Cyano-4-methoxytoluene.
-
Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-4-methoxytoluene (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid, HCl) until the pH is acidic (pH ~2-3). This will precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Biological Activity and Potential Therapeutic Applications
While direct and extensive biological data for this compound is limited in publicly available literature, its structural analogs and derivatives have shown a range of biological activities, suggesting potential avenues for its application in drug discovery.
Role as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications to generate compounds with therapeutic potential. For instance, derivatives of methoxybenzoic acids have been investigated as:
-
Anticonvulsants: The core structure can be elaborated to synthesize compounds with potential activity against seizures.
-
5-HT₄ Receptor Agonists: Modification of the carboxylic acid and the aromatic ring can lead to the development of selective serotonin receptor modulators.
-
Anticancer Agents: The benzene ring can serve as a scaffold for the design of molecules that interact with biological targets involved in cancer progression.
Potential Modulation of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and metabolism.[4][5] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer.[6] Structurally related phenolic compounds containing methoxy and methyl substitutions have been shown to modulate the mTOR pathway. This suggests that this compound or its derivatives could potentially act as inhibitors of this pathway.
Below is a diagram illustrating the mTOR signaling pathway and the potential point of inhibition by a small molecule inhibitor.
Caption: Potential inhibition of the mTOR signaling pathway.
Experimental Protocol: In Vitro mTORC1 Kinase Assay
To investigate the potential inhibitory effect of this compound or its derivatives on mTORC1 activity, an in vitro kinase assay can be performed.
Objective: To determine if the test compound directly inhibits the kinase activity of mTORC1.
Materials:
-
Active mTORC1 enzyme
-
Inactive p70S6K protein (as a substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)
-
This compound (or its derivative) dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, active mTORC1 enzyme, and the inactive p70S6K substrate.
-
Add the test compound at various concentrations (e.g., from nanomolar to micromolar range). Include a vehicle control (e.g., DMSO) and a known mTOR inhibitor (e.g., rapamycin) as positive control.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to the reaction mixture. The final concentration of ATP should be close to its Km for mTORC1 (e.g., 100 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specific duration (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the proteins in the reaction mixture by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) to detect the phosphorylated (active) form of the substrate.
-
Subsequently, probe the membrane with an antibody against total p70S6K as a loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total p70S6K.
-
Calculate the percentage of inhibition of mTORC1 activity by the test compound at each concentration compared to the vehicle control.
-
Determine the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.
-
Below is a workflow diagram for the mTORC1 Kinase Assay.
Caption: Workflow for the in vitro mTORC1 kinase assay.
Conclusion
This compound is a compound with a well-defined chemical identity and established synthetic routes. While direct biological data is still emerging, its structural relationship to compounds with known biological activities, particularly in the context of cancer-related signaling pathways like mTOR, makes it a promising scaffold for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological potential of this and related molecules. As research progresses, a deeper understanding of the specific biological targets and mechanisms of action of this compound and its derivatives will undoubtedly be unveiled.
References
Methodological & Application
Synthesis of 5-Methoxy-2-methylbenzoic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Methoxy-2-methylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The primary method outlined is the Grignard reaction, a robust and well-established method for carbon-carbon bond formation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and safety considerations.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1] |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 146-147 °C[1] |
| Boiling Point | 306.0±22.0 °C at 760 mmHg[1] |
| CAS Number | 3168-59-0 |
Experimental Protocol: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from 2-Bromo-4-methoxytoluene via a Grignard reaction with carbon dioxide.
Reaction Scheme:
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Bromo-4-methoxytoluene | 22002-45-5 | 201.06 | (To be calculated) |
| Magnesium turnings | 7439-95-4 | 24.31 | (To be calculated) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | (To be calculated) |
| Iodine (crystal) | 7553-56-2 | 253.81 | 1-2 small crystals |
| Carbon Dioxide (solid, dry ice) | 124-38-9 | 44.01 | In excess |
| 6 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | For extraction |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |
Procedure
Part 1: Formation of the Grignard Reagent (4-methoxy-2-methylphenylmagnesium bromide)
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, place the magnesium turnings.
-
Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2-Bromo-4-methoxytoluene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Once the reaction has started, add the remainder of the 2-Bromo-4-methoxytoluene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice-water bath can be used for cooling.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
Part 2: Carboxylation of the Grignard Reagent
-
CO₂ Quench: In a separate large beaker or flask, place a generous amount of crushed dry ice.
-
Slowly and carefully, pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
Part 3: Work-up and Purification
-
Hydrolysis: Once the mixture has reached room temperature, slowly add 6 M hydrochloric acid with stirring until the solution is acidic (test with pH paper). This will protonate the carboxylate salt and dissolve any unreacted magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or toluene, to yield a crystalline solid.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions and an inert atmosphere (nitrogen or argon).
-
Anhydrous ethers like THF are extremely flammable and can form explosive peroxides. Handle with care in a well-ventilated fume hood, away from ignition sources.
-
The Grignard reaction is exothermic and can become vigorous. Have an ice bath readily available for cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Data Presentation
| Parameter | Expected Outcome |
| Theoretical Yield | To be calculated based on the starting amount of 2-Bromo-4-methoxytoluene. |
| Actual Yield | To be determined after purification. |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
| Purity (by NMR/HPLC) | >95% after recrystallization |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
References
Step-by-step synthesis of 5-Methoxy-2-methylbenzoic acid from p-cresotinic acid
Application Note: Synthesis of Methoxy-Methylbenzoic Acid Isomers
Introduction
This document provides a detailed experimental protocol for the synthesis of methoxy-methylbenzoic acids via the O-methylation of the corresponding hydroxy-methylbenzoic acid precursors. A common synthetic challenge arises from the precise naming of isomers. The user request specified the synthesis of 5-Methoxy-2-methylbenzoic acid from p-cresotinic acid (4-hydroxy-3-methylbenzoic acid). However, these compounds have different substitution patterns on the benzene ring, meaning a direct conversion via a single methylation step is not chemically feasible.
The direct O-methylation of the phenolic hydroxyl group in p-cresotinic acid yields 4-Methoxy-3-methylbenzoic acid . To synthesize the requested This compound , one must start from its corresponding precursor, 5-hydroxy-2-methylbenzoic acid .
This note presents a general and robust protocol that can be applied to either synthesis, using the methylation of p-cresotinic acid as the primary example.
Analysis of Synthetic Pathways
The relationship between the requested starting material, the requested product, and the chemically logical products is outlined below. The core of the issue is the positional isomerism of the methyl and hydroxyl/methoxy groups relative to the primary carboxylic acid group.
Experimental Protocol: Synthesis of 4-Methoxy-3-methylbenzoic acid
This protocol details the O-methylation of p-cresotinic acid using dimethyl sulfate with potassium carbonate as the base.
Reaction Scheme:
p-Cresotinic Acid to 4-Methoxy-3-methylbenzoic acid
3.1. Materials and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| p-Cresotinic Acid | C₈H₈O₃ | 152.15 | 10.0 g | 65.7 | Starting Material |
| Potassium Carbonate | K₂CO₃ | 138.21 | 22.7 g | 164.3 | Base |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 9.1 mL (12.1 g) | 96.0 | Methylating Agent |
| Acetone | C₃H₆O | 58.08 | 250 mL | - | Solvent |
| Hydrochloric Acid | HCl | 36.46 | As needed (5 M aq.) | - | Acidification |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |
| Water | H₂O | 18.02 | As needed | - | Recrystallization |
Safety Precautions:
-
Dimethyl Sulfate is extremely hazardous, toxic, and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat.
-
Work with a quench solution (e.g., concentrated ammonium hydroxide) readily available to neutralize any spills.
-
Acetone is highly flammable. Ensure no open flames or spark sources are nearby.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresotinic acid (10.0 g, 65.7 mmol), anhydrous potassium carbonate (22.7 g, 164.3 mmol), and acetone (250 mL).
-
Addition of Reagent: Begin vigorous stirring to create a suspension. Add dimethyl sulfate (9.1 mL, 96.0 mmol) to the suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and K₂SO₄). Wash the collected solids with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in 200 mL of water. The solution will be basic. Slowly acidify the aqueous solution by adding 5 M HCl dropwise while stirring. The product will precipitate as a white solid. Continue adding acid until the pH is approximately 2.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining salts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For further purification, recrystallize the solid from an ethanol/water mixture to yield pure 4-Methoxy-3-methylbenzoic acid.
Data Presentation
4.1. Expected Results
| Product | Appearance | Yield (g) | Yield (%) | Melting Point (°C) |
| 4-Methoxy-3-methylbenzoic acid | White crystalline solid | ~10.1 g | ~92% | 168-170 °C |
Note: Yields are theoretical and may vary based on experimental conditions and handling.
Visualization of Experimental Workflow
The following diagram illustrates the sequence of operations for the synthesis protocol.
Conclusion
The provided protocol offers a reliable and high-yielding method for the O-methylation of p-cresotinic acid to produce 4-Methoxy-3-methylbenzoic acid. This general procedure can be readily adapted by researchers for the synthesis of other methoxybenzoic acid derivatives, such as the requested this compound, simply by substituting the appropriate hydroxyl-containing starting material. Careful attention to isomer nomenclature is critical for selecting the correct precursor to achieve the desired final product.
Application Notes and Protocols for the Esterification and Amidation of 5-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of esters and amides from 5-Methoxy-2-methylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below offer robust methods for derivatization, enabling the exploration of structure-activity relationships and the generation of compound libraries for screening.
Esterification of this compound
Esterification of this compound can be achieved through several methods, including the classic Fischer-Speier esterification using a strong acid catalyst or by employing solid acid catalysts for a more environmentally friendly approach. The choice of alcohol directly influences the properties of the resulting ester, which can be crucial for modulating factors like solubility and bioavailability in drug candidates.
Quantitative Data for Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst/Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Methylsalicylic acid | Iodomethane | Not specified | Not specified | Not specified | 95 | [1] |
| Benzoic acid | Methanol | H₂SO₄ | Reflux | 0.75 | Not specified | [2] |
| Substituted Benzoic Acids | Methanol | Zr/Ti Solid Acid | 120 | 24 | High | [3] |
| 5-Chlorosalicylic acid | Methanol | H₂SO₄ | Reflux | 24 | 92 | [4] |
Experimental Protocols for Esterification
Protocol 1: Fischer-Speier Esterification with Sulfuric Acid
This protocol describes the synthesis of methyl 5-methoxy-2-methylbenzoate using methanol in the presence of a catalytic amount of sulfuric acid.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Esterification using a Solid Acid Catalyst
This method provides a greener alternative to strong mineral acids, utilizing a reusable solid acid catalyst.
Materials:
-
This compound
-
Methanol (MeOH)
-
Zr/Ti Solid Acid Catalyst
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
To a 25 mL single-mouth flask, add this compound (2 mmol), methanol (15 mL), and the Zr/Ti solid acid catalyst (0.027 g).[3]
-
Stir the mixture vigorously and heat to a strong reflux in an oil bath at 120°C for 24 hours.[3]
-
After 24 hours, stop the reaction and remove the catalyst by filtration.
-
The product can be isolated by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[3]
Amidation of this compound
Amide bond formation is a cornerstone of medicinal chemistry. The amidation of this compound can be accomplished through the use of coupling reagents, which activate the carboxylic acid for nucleophilic attack by an amine, or via thermal methods.
Quantitative Data for Amidation Reactions
| Carboxylic Acid Derivative | Amine | Coupling Reagent/Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl-5-chloro-2-methoxybenzoate | Phenethylamine | Thermal | 125 | 5 | 84 | [4] |
| Benzoic acid | Benzylamine | Dodecamethoxy-neopentasilane | Not specified | Not specified | 98 | [5] |
| General Carboxylic Acid | General Amine | EDC, HOBt, DIEA | Room Temp | Overnight | 85 | [6] |
| General Carboxylic Acid | General Amine | HATU, TEA | Room Temp | 18 | 79 | [7] |
Experimental Protocols for Amidation
Protocol 3: Amidation using EDC/HOBt Coupling
This protocol details a general and widely used method for amide bond formation at room temperature.
Materials:
-
This compound
-
Primary or Secondary Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add the desired amine (1.1 eq) to the mixture.
-
Add EDC (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with the organic solvent used.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 4: Thermal Amidation
This protocol is based on the reaction of a related methoxybenzoic acid ester and can be adapted for the direct amidation of this compound with high-boiling amines.
Materials:
-
This compound
-
High-boiling primary or secondary amine (e.g., Benzylamine)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and the amine (2.0 eq).
-
Heat the mixture at a temperature of approximately 125°C for several hours, monitoring the reaction by TLC.[4]
-
Upon completion, the excess amine can be removed by vacuum distillation.
-
The resulting amide can be purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the Fischer esterification of this compound.
Caption: General workflow for the amidation of this compound using a coupling reagent.
References
- 1. METHYL 2-METHOXY-5-METHYLBENZOATE 97 synthesis - chemicalbook [chemicalbook.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. mdpi.com [mdpi.com]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 5. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00589A [pubs.rsc.org]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Detailed 1H and 13C NMR Spectrum Analysis of 5-Methoxy-2-methylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in pharmaceutical research and drug development, a thorough understanding of NMR data is critical for compound identification, purity assessment, and structural elucidation. This document provides a comprehensive guide to the 1H and 13C NMR spectral analysis of 5-Methoxy-2-methylbenzoic acid, a key intermediate in various synthetic pathways.
While a comprehensive search was conducted, specific, experimentally validated 1H and 13C NMR spectral data for this compound, including chemical shifts, multiplicities, and coupling constants, was not available in the public domain at the time of this writing. The following sections, therefore, present a generalized protocol for NMR analysis and a predicted spectral interpretation based on established principles of NMR spectroscopy and data from structurally similar compounds. This serves as a methodological template that can be applied once experimental data is acquired.
Predicted NMR Spectral Data
The following tables outline the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on established substituent effects on the benzene ring and analysis of similar molecular structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| COOH | 10.0 - 13.0 | Singlet (broad) | - | 1H |
| H-6 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 | 1H |
| H-4 | 6.8 - 7.0 | Doublet of Doublets | 8.0 - 9.0, 2.5 - 3.0 | 1H |
| H-3 | 6.7 - 6.9 | Doublet | 2.5 - 3.0 | 1H |
| OCH₃ | 3.8 - 4.0 | Singlet | - | 3H |
| CH₃ | 2.4 - 2.6 | Singlet | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 170 - 175 |
| C-5 | 158 - 162 |
| C-2 | 138 - 142 |
| C-6 | 130 - 134 |
| C-1 | 128 - 132 |
| C-4 | 118 - 122 |
| C-3 | 114 - 118 |
| OCH₃ | 55 - 60 |
| CH₃ | 20 - 25 |
Experimental Protocols
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structural analysis.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for labile protons like the carboxylic acid proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v). TMS is assigned a chemical shift of 0.00 ppm.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the internal standard (TMS) to its known chemical shift.
-
Integration (for ¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shift of each peak in the spectrum.
Visualizations
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, a clear and consistent atom numbering system is essential.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
NMR Analysis Workflow
The process of NMR analysis, from sample preparation to final interpretation, follows a logical sequence of steps.
Caption: General workflow for the NMR analysis of a small molecule.
Characterization of 5-Methoxy-2-methylbenzoic Acid Using FTIR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 5-Methoxy-2-methylbenzoic acid using Fourier-Transform Infrared (FTIR) spectroscopy. FTIR is a powerful analytical technique for identifying functional groups and confirming the molecular structure of pharmaceutical compounds. This application note outlines the necessary steps for sample preparation, spectral acquisition, and data interpretation, enabling researchers to verify the identity and purity of this compound. A table of expected characteristic vibrational frequencies is provided, based on established data for benzoic acid derivatives.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Accurate and efficient characterization of this compound is crucial for ensuring its quality and for advancing research and development activities. FTIR spectroscopy provides a rapid and non-destructive method for obtaining a molecular fingerprint of a substance, making it an ideal tool for this purpose. The infrared spectrum reveals the vibrational frequencies of the molecule's functional groups, which can be used for structural elucidation and confirmation.
Experimental Protocol
This protocol details the characterization of solid this compound using the Potassium Bromide (KBr) pellet method for transmission FTIR spectroscopy.
Materials and Equipment:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Spatula
-
Desiccator
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Transfer the powder mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the sample holder in the FTIR spectrometer's sample compartment.
-
Acquire the infrared spectrum of the sample. A typical spectral range is 4000-400 cm⁻¹.
-
For improved signal-to-noise ratio, an average of 16 or 32 scans is recommended.
-
-
Data Processing:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and other necessary spectral processing as required.
-
Data Presentation
The following table summarizes the expected characteristic infrared absorption peaks for this compound based on the typical vibrational frequencies of its constituent functional groups. The exact peak positions may vary slightly due to the specific molecular environment.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 3080 - 3010 | C-H stretch (aromatic) | Aromatic Ring | Medium to Weak |
| 2980 - 2850 | C-H stretch (aliphatic, -CH₃) | Methyl Group | Medium |
| 1710 - 1680 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1610 - 1580 | C=C stretch | Aromatic Ring | Medium |
| 1470 - 1430 | C-H bend (in-plane, -CH₃) | Methyl Group | Medium |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| 1250 - 1200 | C-O-C stretch (asymmetric, aryl-alkyl ether) | Methoxy Group | Strong |
| 1050 - 1020 | C-O-C stretch (symmetric, aryl-alkyl ether) | Methoxy Group | Medium |
| 960 - 900 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, Medium |
| 850 - 750 | C-H bend (out-of-plane, aromatic) | Aromatic Ring | Strong |
Visualization
Experimental Workflow Diagram:
Caption: Workflow for FTIR analysis.
Signaling Pathway/Logical Relationship Diagram:
Application Notes and Protocols: Mass Spectrometry Fragmentation of 5-Methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 5-Methoxy-2-methylbenzoic acid. Due to the limited availability of direct spectral data for this specific compound, this guide synthesizes information from the well-understood fragmentation pathways of analogous compounds, including benzoic acid and methoxybenzoic acid isomers. The provided protocols and fragmentation schemes are intended to serve as a reference for the identification and structural elucidation of this compound in complex matrices.
Predicted Fragmentation Pattern
The mass spectrum of this compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) under electron ionization is expected to exhibit a series of characteristic fragment ions. The fragmentation is primarily driven by the carboxylic acid and methoxy functional groups, as well as the "ortho effect" from the methyl group, which can influence fragmentation pathways.
The molecular ion peak [M]•+ should be observed at m/z 166. Key fragmentation pathways are predicted to involve the loss of small neutral molecules or radicals from this molecular ion.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 166 | [C₉H₁₀O₃]•+ | - | Molecular Ion |
| 151 | [C₈H₇O₃]•+ | •CH₃ | Loss of a methyl radical from the methoxy group or the aromatic ring. |
| 149 | [C₉H₉O₂]+ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for benzoic acids. |
| 135 | [C₈H₇O₂]+ | •OCH₃ | Loss of a methoxy radical. |
| 121 | [C₈H₉O]+ | COOH | Loss of the entire carboxylic acid group. |
| 119 | [C₇H₇O]+ | •CH₃ & CO | Subsequent loss of carbon monoxide from the m/z 149 fragment. |
| 91 | [C₇H₇]+ | CO from m/z 119 | Formation of the tropylium ion, a common fragment for alkylated benzene derivatives. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions. The ortho-position of the methyl group relative to the carboxylic acid may lead to specific rearrangements influencing the relative abundance of certain ions.
Application Notes: Synthesis of N-Aryl Benzamide Intermediates using 5-Methoxy-2-methylbenzoic acid
Introduction
5-Methoxy-2-methylbenzoic acid is an aromatic carboxylic acid with a substitution pattern that makes it a potentially valuable, yet underutilized, building block in medicinal chemistry. Its structural isomers, particularly 4-methoxybenzoic acid, are common precursors in the synthesis of various active pharmaceutical ingredients (APIs). The functional handles of this compound—a nucleophilic aromatic ring, a carboxylic acid for amide coupling or other transformations, and a methyl group that can influence conformation and metabolic stability—position it as a versatile synthon for creating diverse chemical libraries. These notes focus on a core application: the synthesis of N-aryl-5-methoxy-2-methylbenzamides, a common scaffold in pharmaceutical intermediates, via a robust and widely used amide coupling protocol.
Application Focus: Precursor for N-Aryl Benzamide Scaffolds
The N-aryl benzamide moiety is a privileged structure found in a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antibacterials. The synthesis of this scaffold from this compound provides a straightforward route to novel intermediates. By varying the aniline coupling partner, a diverse library of compounds can be generated for structure-activity relationship (SAR) studies. The methoxy and methyl groups on the benzoic acid ring can provide critical interactions with biological targets or modulate the physicochemical properties of the final molecule.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-5-methoxy-2-methylbenzamide via HATU-Mediated Amide Coupling
This protocol details a reliable method for the amide bond formation between this compound and 4-chloroaniline using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and high yields.[1][2]
Materials:
-
This compound (1.0 eq)
-
4-chloroaniline (1.05 eq)
-
HATU (1.1 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).[1]
-
Dissolution: Add anhydrous DMF to dissolve the solids (to achieve a concentration of approximately 0.2 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 10-15 minutes to pre-activate the carboxylic acid. A color change to yellow is often observed.[1]
-
Amine Addition: Add 4-chloroaniline (1.05 eq) to the reaction mixture, either as a solid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-chlorophenyl)-5-methoxy-2-methylbenzamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an N-aryl benzamide derivative.
| Parameter | Value |
| Starting Material | This compound |
| Product | N-(4-chlorophenyl)-5-methoxy-2-methylbenzamide |
| Molecular Formula | C₁₅H₁₄ClNO₂ |
| Molecular Weight | 275.73 g/mol |
| Reaction Yield | 85 - 95% (Representative) |
| Purity (by HPLC) | >98% (Representative) |
| Appearance | White to off-white solid |
| Melting Point | 145-148 °C (Representative) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HATU-mediated synthesis of N-Aryl Benzamides.
Potential Signaling Pathway Application
Caption: Hypothetical inhibition of a kinase pathway by a drug intermediate.
References
Application of 5-Methoxy-2-methylbenzoic Acid in the Development of Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and cardiovascular diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Benzoic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. This document focuses on the potential application of 5-Methoxy-2-methylbenzoic acid as a scaffold for the development of new anti-inflammatory drugs. While direct and extensive studies on this compound are limited in publicly available literature, this application note extrapolates potential mechanisms and protocols based on the established anti-inflammatory activities of structurally similar methoxy and methyl-substituted benzoic acid analogs.
Hypothetical Mechanism of Action
Based on studies of related benzoic acid derivatives, this compound is hypothesized to exert its anti-inflammatory effects through multiple mechanisms. The primary modes of action likely involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling cascades.
A plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain. Additionally, effects on the 5-lipoxygenase (5-LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators, may also contribute to its activity. Furthermore, substituted benzoic acids have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6.
Signaling Pathways
Below are the diagrams illustrating the potential signaling pathways that may be modulated by this compound in the context of inflammation.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound, based on typical results observed for analogous benzoic acid derivatives in preclinical anti-inflammatory studies.
| Assay Type | Model System | Test Compound Concentration | Inducer | Measured Parameter | Result (Hypothetical) | Reference Compound | Reference Result |
| In Vitro | |||||||
| COX-2 Inhibition | Purified Ovine COX-2 | 10 µM | Arachidonic Acid | IC₅₀ | 5.2 µM | Celecoxib | 0.1 µM |
| 5-LOX Inhibition | Human Polymorphonuclear Leukocytes | 10 µM | A23187 | IC₅₀ | 15.8 µM | Zileuton | 1.0 µM |
| Nitric Oxide Release | LPS-stimulated RAW 264.7 Macrophages | 25 µM | LPS | % Inhibition of NO production | 65% | L-NAME | 90% |
| TNF-α Secretion | LPS-stimulated THP-1 cells | 25 µM | LPS | % Inhibition of TNF-α release | 58% | Dexamethasone | 85% |
| In Vivo | |||||||
| Paw Edema | Carrageenan-induced rat paw edema | 50 mg/kg, p.o. | Carrageenan | % Inhibition of edema at 3h | 48% | Indomethacin | 65% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). NO concentration in the cell culture supernatant is determined using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the unstimulated control) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
In Vivo Assay: Carrageenan-Induced Rat Paw Edema
Principle: This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound. Sub-plantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of the test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Methodology:
-
Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: this compound (e.g., 25 mg/kg, p.o.).
-
Group III: this compound (e.g., 50 mg/kg, p.o.).
-
Group IV: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Dosing: Administer the test compounds and the standard drug orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
This compound represents a molecule of interest for the development of novel anti-inflammatory agents. Based on the structure-activity relationships of related benzoic acid derivatives, it is plausible that this compound could modulate key inflammatory pathways, including those mediated by COX, LOX, and NF-κB. The provided protocols for in vitro and in vivo screening offer a robust framework for evaluating the anti-inflammatory potential of this compound and its future analogs. Further investigation is warranted to elucidate its precise mechanism of action and to optimize its structure for enhanced potency and a favorable safety profile.
Protocol for the synthesis of 2-propoxy-5-methylbenzoic acid from 5-Methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-propoxy-5-methylbenzoic acid from the readily available starting material, 5-methoxy-2-methylbenzoic acid. The synthesis involves an initial demethylation of the methoxy group to yield the intermediate 2-hydroxy-5-methylbenzoic acid, followed by a Williamson ether synthesis to introduce the propoxy group. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield.
Introduction
2-propoxy-5-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its structural features, including a carboxylic acid and a propoxy group, make it a versatile intermediate for the synthesis of more complex molecules with potential biological activity or specific material properties. The following protocol outlines a robust synthetic route starting from this compound.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Demethylation: The methoxy group of this compound is cleaved to form a hydroxyl group, yielding 2-hydroxy-5-methylbenzoic acid. Boron tribromide (BBr₃) is an effective reagent for this transformation.
-
Propylation: The resulting phenolic hydroxyl group is then alkylated using propyl iodide in the presence of a base to form the desired 2-propoxy-5-methylbenzoic acid.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, and separatory funnels, is required. Product purification can be achieved by recrystallization or column chromatography. Characterization of the product should be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Step 1: Synthesis of 2-hydroxy-5-methylbenzoic acid
This procedure details the demethylation of this compound using boron tribromide.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2 eq) to the cooled solution via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-hydroxy-5-methylbenzoic acid.
Step 2: Synthesis of 2-propoxy-5-methylbenzoic acid
This procedure describes the propylation of 2-hydroxy-5-methylbenzoic acid. A preferred route involves the initial esterification of the carboxylic acid, followed by etherification and subsequent hydrolysis.[1]
Procedure:
-
Esterification: Reflux a mixture of 2-hydroxy-5-methylbenzoic acid (1.0 eq), absolute ethanol (excess), and a catalytic amount of concentrated sulfuric acid for 8 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in ether and washed with a saturated sodium bicarbonate solution and water. The ethereal layer is dried and concentrated to give ethyl 2-hydroxy-5-methylbenzoate.[1]
-
Propylation: The ethyl 2-hydroxy-5-methylbenzoate (1.0 eq) is dissolved in a suitable solvent like acetone, and anhydrous potassium carbonate (2.0 eq) is added, followed by propyl iodide (1.5 eq). The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated to give crude ethyl 2-propoxy-5-methylbenzoate.[1]
-
Hydrolysis: The crude ethyl 2-propoxy-5-methylbenzoate is refluxed in a 10% solution of potassium hydroxide in 50% aqueous ethanol for 4 hours. The ethanol and propanol are removed by distillation. The residue is acidified with HCl and extracted with ether. The ether extract is concentrated, and the residue can be purified by vacuum distillation to yield 2-propoxy-5-methylbenzoic acid.[1]
Data Presentation
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | This compound | BBr₃, DCM, Methanol, Water | 2-hydroxy-5-methylbenzoic acid | 85-95 |
| 2a | 2-hydroxy-5-methylbenzoic acid | Ethanol, H₂SO₄ | Ethyl 2-hydroxy-5-methylbenzoate | ~70[1] |
| 2b | Ethyl 2-hydroxy-5-methylbenzoate | Propyl iodide, K₂CO₃, Acetone | Ethyl 2-propoxy-5-methylbenzoate | ~77[1] |
| 2c | Ethyl 2-propoxy-5-methylbenzoate | KOH, Ethanol, Water, HCl | 2-propoxy-5-methylbenzoic acid | ~79[1] |
Synthetic Workflow
Caption: Synthetic route for 2-propoxy-5-methylbenzoic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and direct method is the Grignard reaction, starting from a halogenated precursor like 2-Bromo-4-methoxytoluene. An alternative, though less direct, route involves the carboxylation of a corresponding organolithium compound or modifications of existing benzoic acid derivatives. The Grignard pathway is often preferred for its reliability and accessibility.
Q2: What are the most critical parameters for a successful Grignard synthesis of this compound?
A2: The success of the Grignard synthesis hinges on several key factors:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water.[1][2] All glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[1]
-
Magnesium Quality: The magnesium turnings should be fresh and reactive. Activating the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is crucial to initiate the reaction.[1]
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Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen or moisture.[1]
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Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain control.[1] Subsequent carbonation is typically performed at low temperatures.
Q3: What are the major side products, and how can their formation be minimized?
A3: The primary side products in this synthesis are:
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Biphenyl Formation: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide to form a biphenyl derivative. This can be minimized by the slow addition of the aryl halide to the magnesium suspension, ensuring it reacts with the magnesium before it can couple.
-
Protonated Starting Material (4-methoxytoluene): If any moisture or other acidic protons are present, the Grignard reagent will be quenched, regenerating the starting hydrocarbon. Meticulous drying of all apparatus and reagents is the only way to prevent this.
-
Unreacted Starting Material: Incomplete reaction can leave behind the initial aryl halide. Ensuring the magnesium is fully activated and allowing for sufficient reaction time can mitigate this.
Q4: How is this compound typically purified after synthesis?
A4: Purification is most commonly achieved through acid-base extraction. After the reaction is quenched, the mixture is acidified. The desired carboxylic acid is protonated and becomes soluble in an organic solvent, while inorganic salts remain in the aqueous layer. The organic layer can then be extracted with a basic aqueous solution (e.g., sodium bicarbonate), which deprotonates the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt.[3] Neutral organic impurities, like the biphenyl byproduct, remain in the organic layer. Finally, the aqueous layer is re-acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard pathway.
Issue 1: The Grignard reaction fails to initiate.
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Question: I've combined my 2-Bromo-4-methoxytoluene and magnesium in ether, but there are no signs of reaction (no turbidity, no heat generation). What should I do?
-
Answer:
-
Check for Moisture: The most common cause is trace amounts of water. Ensure all glassware was rigorously oven-dried and cooled under an inert atmosphere. The solvent must be anhydrous.
-
Activate the Magnesium: The surface of the magnesium may be coated with an oxide layer. Try adding a single crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction, but be cautious as the reaction is exothermic once it starts.[1] Sonication can also be used to clean the magnesium surface.[2]
-
Reagent Purity: Ensure the 2-Bromo-4-methoxytoluene is pure and dry.
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Issue 2: The yield of this compound is very low.
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Question: The Grignard reagent appeared to form successfully, but my final product yield is less than 20%. What went wrong?
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Answer:
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Inefficient Carbonation: The Grignard reagent must react with carbon dioxide. Ensure you are using a large excess of freshly crushed, high-purity dry ice (solid CO2).[2] Pouring the Grignard solution onto the dry ice is generally more effective than bubbling CO2 gas through the solution.[1]
-
Premature Quenching: The Grignard reagent could have been inadvertently quenched before or during carbonation due to atmospheric moisture. Maintain a strict inert atmosphere throughout the entire process.
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Losses During Workup: Significant product can be lost during extraction if the pH is not carefully controlled. Ensure the solution is made sufficiently acidic (pH ~2-3) to fully protonate the carboxylate salt before extraction into the organic layer.[3] Conversely, ensure the basic extraction to remove the product from impurities is sufficiently basic (pH > 8).
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Issue 3: The final product is an off-white or brownish solid and has a low melting point.
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Question: My final product is not a clean white crystalline solid. How can I improve its purity?
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Answer:
-
Contamination with Biphenyl: The presence of the neutral biphenyl byproduct is a common cause of discoloration and melting point depression. A thorough acid-base extraction is crucial. Washing the final filtered product with a cold, non-polar solvent (like hexane) can help remove residual biphenyl.
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Recrystallization: If extraction is insufficient, recrystallization is the best method for purification. Choose a solvent system in which the benzoic acid is soluble when hot but sparingly soluble when cold. Common solvents include ethanol/water mixtures or toluene.
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Quantitative Data on Synthesis Optimization
Optimizing reaction conditions is key to maximizing yield. While data for this exact molecule is sparse in the literature, the following tables provide optimization data for analogous and relevant reaction types, such as bromination and esterification, which are common steps in related syntheses.
Table 1: Effect of Brominating Agent on the Yield of 2-Bromo-5-methoxybenzoic acid (Data adapted from a similar synthesis for illustrative purposes)
| Brominating Agent | Solvent | Catalyst | Yield (%) | Purity (%) |
| Dibromohydantoin | Dichloromethane | H₂SO₄, KBrO₃, Red P | 93.6 | 99.4 |
| N-Bromosuccinimide | Chloroform | H₂SO₄, KBrO₃, Red P | 92.7 | 99.2 |
| Bromine | Water | NaOH | 83.0 | 98.5 |
| Source: Adapted from CN112250562A[4] |
Table 2: Optimization of Esterification Yield for a Related Methoxybenzoate Derivative (Data adapted from a multi-step synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate)
| Reaction Step | Optimized Parameter | Condition | Yield (%) |
| Etherification | Reaction Time | 5 hours | 92.6 |
| Sulfonyl Chlorination | Molar Ratio (Reagent:Chlorosulfonic Acid) | 1:5 | 95.7 |
| Esterification | Molar Ratio (Acid:Methanol:H₂SO₄) | 1:55:1.1 | 97.4 |
| Source: Adapted from Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate[5][6] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from 2-Bromo-4-methoxytoluene.
Materials:
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Magnesium turnings
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Iodine (one crystal)
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Anhydrous diethyl ether (or THF)
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2-Bromo-4-methoxytoluene
-
Dry ice (solid CO₂)
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6M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. In the addition funnel, place a solution of 2-Bromo-4-methoxytoluene (1.0 eq.) in anhydrous diethyl ether.
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Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated (disappearance of iodine color, gentle boiling), add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.[1]
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After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.
-
Carbonation: In a separate beaker, crush a large excess (at least 5 eq.) of dry ice and cover it with a layer of anhydrous diethyl ether.[2]
-
Quickly and carefully pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup and Purification: Slowly quench the reaction by adding 6M HCl until the aqueous layer is acidic (pH ~2) and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and extract the desired product with a saturated sodium bicarbonate solution (3x).
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Cool the combined basic aqueous layers in an ice bath and carefully re-acidify with 6M HCl until the product precipitates completely.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield Synthesis
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Methoxy-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The three most prevalent synthetic strategies for this compound are:
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Grignard Reaction: Carboxylation of a Grignard reagent derived from a halogenated precursor, such as 2-bromo-5-methoxytoluene.
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Oxidation: Oxidation of the methyl group of a precursor like 2,5-dimethylanisole.
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Williamson Ether Synthesis: Methylation of the hydroxyl group of 5-hydroxy-2-methylbenzoic acid.
Q2: I am observing a significant amount of a non-polar byproduct in my Grignard reaction. What is it likely to be?
A2: A common non-polar byproduct in Grignard syntheses is a homo-coupling product, resulting from the reaction of two Grignard reagent molecules. In the case of using 2-bromo-5-methoxytoluene, this would be 5,5'-dimethoxy-2,2'-dimethylbiphenyl. The formation of this byproduct can be influenced by the reaction conditions and the presence of certain catalysts.[1]
Q3: My oxidation reaction of 2,5-dimethylanisole is giving me a mixture of products. What are the likely intermediates and over-oxidation products?
A3: The oxidation of a methyl group on an aromatic ring proceeds through intermediate stages. You may be observing incomplete oxidation to 5-methoxy-2-methylbenzyl alcohol and 5-methoxy-2-methylbenzaldehyde.[2] Conversely, harsh oxidation conditions can lead to over-oxidation, potentially resulting in the formation of dicarboxylic acids or even ring cleavage products.
Q4: After methylating 5-hydroxy-2-methylbenzoic acid, I see a product that is not my desired compound. What could it be?
A4: A common issue in the methylation of substrates containing both a hydroxyl and a carboxylic acid group is incomplete reaction, leaving you with the starting material, 5-hydroxy-2-methylbenzoic acid. Additionally, depending on the reagents and conditions used, you might also see methylation of the carboxylic acid to form methyl 5-methoxy-2-methylbenzoate.
Troubleshooting Guides
Below are troubleshooting guides for the common synthetic routes to this compound.
Route 1: Grignard Reaction of 2-bromo-5-methoxytoluene
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired carboxylic acid | Presence of moisture in glassware or solvents, quenching the Grignard reagent. | Flame-dry all glassware before use. Use anhydrous solvents. |
| Inactive magnesium turnings. | Activate magnesium with a crystal of iodine or by mechanical stirring. | |
| Significant amount of 5,5'-dimethoxy-2,2'-dimethylbiphenyl byproduct | High local concentration of the aryl halide; elevated temperatures. | Add the 2-bromo-5-methoxytoluene solution dropwise to the magnesium suspension to maintain low concentrations. Control the reaction temperature. |
| Presence of 4-methoxytoluene as a byproduct | Reaction of the Grignard reagent with trace amounts of water or other protic sources. | Ensure all reagents and solvents are scrupulously dried. |
| Formation of a ketone byproduct | Reaction of the initially formed carboxylate with another equivalent of the Grignard reagent. | Add the Grignard reagent slowly to an excess of solid carbon dioxide (dry ice) to minimize this side reaction. |
Route 2: Oxidation of 2,5-dimethylanisole
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete reaction, presence of starting material and intermediates | Insufficient reaction time or oxidant concentration. | Increase the reaction time or the stoichiometry of the oxidizing agent (e.g., KMnO₄). |
| Low reaction temperature. | Optimize the reaction temperature according to the chosen oxidant. | |
| Low yield of the desired benzoic acid | Over-oxidation of the product. | Use a milder oxidizing agent or carefully control the reaction conditions (temperature, stoichiometry). Monitor the reaction progress closely using techniques like TLC or HPLC. |
| Formation of byproducts from oxidation of the second methyl group | Non-selective oxidizing agent. | Employ a selective oxidation method that favors the oxidation of one methyl group over the other, if possible, or use a starting material with only one benzylic methyl group. |
Route 3: Williamson Ether Synthesis (Methylation of 5-hydroxy-2-methylbenzoic acid)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete methylation, presence of starting material | Insufficient methylating agent (e.g., dimethyl sulfate) or base. | Increase the stoichiometry of the methylating agent and the base. |
| Low reaction temperature or short reaction time. | Optimize the reaction temperature and extend the reaction time. | |
| Formation of methyl 5-methoxy-2-methylbenzoate | The carboxylic acid group is also susceptible to methylation under certain conditions. | Protect the carboxylic acid group as an ester before methylation, and then hydrolyze it back to the acid after the etherification is complete. |
| Presence of residual dimethyl sulfate | Dimethyl sulfate is a toxic and genotoxic impurity.[3] | Ensure complete reaction and use appropriate work-up and purification steps to remove any unreacted dimethyl sulfate. |
Experimental Protocols
Key Experiment: Grignard Reaction for the Synthesis of Benzoic Acids
-
Preparation of the Grignard Reagent: All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture condensation. Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A solution of the aryl halide (e.g., 2-bromo-5-methoxytoluene) in an anhydrous ether (such as diethyl ether or THF) is added dropwise. Gentle warming or the addition of an iodine crystal may be necessary to initiate the reaction.
-
Carboxylation: The prepared Grignard reagent is then slowly added to a vigorously stirred slurry of crushed solid carbon dioxide (dry ice) in an anhydrous ether.
-
Work-up: After the addition is complete and the mixture has warmed to room temperature, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl). The organic layer is then separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed to yield the crude benzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Visualizations
Caption: Common synthetic routes to this compound and their major byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3210416A - Manufacture of benzoic acid from toluene - Google Patents [patents.google.com]
- 3. [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in 5-Methoxy-2-methylbenzoic acid reactions
Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic routes include:
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Grignard Reaction: Carboxylation of a Grignard reagent prepared from 5-methoxy-2-methylbromobenzene.
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Oxidation: Oxidation of 5-methoxy-2-methylbenzaldehyde or 5-methoxy-2-methylbenzyl alcohol.
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Kolbe-Schmitt Reaction: Carboxylation of the corresponding phenol, 4-methoxy-2-methylphenol.[1]
Q2: My Grignard reaction for this compound is not initiating. What are the likely causes?
A2: Failure to initiate a Grignard reaction is a common issue. Key factors include:
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Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[2][3]
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Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activating the magnesium is crucial.[2]
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Impure Starting Materials: The haloalkane (5-methoxy-2-methylbromobenzene) must be pure and dry.
Q3: I am observing a significant amount of a biphenyl byproduct in my Grignard reaction. How can I minimize this?
A3: The formation of a homocoupling byproduct (Wurtz-type reaction) can compete with the desired Grignard formation. To minimize this:
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Control Addition Rate: Add the alkyl halide to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.
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Maintain Appropriate Temperature: Avoid excessive heating, as higher temperatures can favor the coupling side reaction.
Q4: My oxidation of 5-methoxy-2-methylbenzaldehyde to the carboxylic acid is incomplete. What can I do to improve the yield?
A4: Incomplete oxidation can be due to several factors:
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Insufficient Oxidant: Ensure the molar ratio of the oxidizing agent (e.g., sodium chlorite) to the aldehyde is adequate.[4]
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Incorrect pH: The pH of the reaction medium can be critical for some oxidation reactions. For example, when using sodium chlorite, a phosphate buffer is often employed to maintain the optimal pH.[4]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Troubleshooting Guides
Low Yield in Grignard Synthesis of this compound
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction fails to start (no exotherm or color change) | 1. Presence of moisture. 2. Inactive magnesium surface. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Activate magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[2] |
| Low yield of carboxylic acid, high yield of starting material | 1. Incomplete Grignard formation. 2. Inefficient carboxylation. | 1. Extend the reaction time for Grignard reagent formation. 2. Ensure the CO2 source (dry ice) is finely crushed to maximize surface area and is in excess. Add the Grignard solution to the dry ice slowly.[3] |
| Formation of significant side products (e.g., biphenyls) | Wurtz-type homocoupling of the aryl halide. | 1. Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration. 2. Avoid excessively high reaction temperatures. |
| Product loss during workup | 1. Emulsion formation during extraction. 2. Product remains in the aqueous layer. | 1. Add brine (saturated NaCl solution) to break up emulsions. 2. Ensure the aqueous layer is thoroughly acidified (pH 1-2) to protonate the carboxylate and precipitate the carboxylic acid before extraction. Perform multiple extractions with an organic solvent. |
Low Yield in Oxidation of 5-Methoxy-2-methylbenzaldehyde
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete conversion of aldehyde to acid (TLC shows starting material) | 1. Insufficient oxidizing agent. 2. Suboptimal reaction conditions. | 1. Increase the molar equivalents of the oxidizing agent (e.g., sodium chlorite).[4] 2. Adjust reaction time and temperature. Ensure proper pH buffering if required by the chosen oxidant.[4] |
| Formation of over-oxidation or degradation byproducts | 1. Reaction temperature is too high. 2. Reaction time is excessively long. | 1. Maintain the recommended reaction temperature; use an ice bath if the reaction is highly exothermic. 2. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Difficulties in product isolation | Product is partially soluble in the aqueous phase. | Acidify the reaction mixture to a low pH to ensure complete precipitation of the carboxylic acid before filtration or extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
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5-Bromo-2-methylanisole
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Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO2)
-
Hydrochloric acid (e.g., 6M)
-
Iodine crystal (for activation)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask. Add a small crystal of iodine.
-
Add a small portion of a solution of 5-bromo-2-methylanisole in anhydrous diethyl ether to the magnesium.
-
If the reaction does not start (indicated by heat and color change), gently warm the flask.
-
Once initiated, add the remaining 5-bromo-2-methylanisole solution dropwise to maintain a gentle reflux.
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After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Carboxylation:
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Crush a significant excess of dry ice in a separate beaker.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Workup and Purification:
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Add hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.[3]
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Extract the aqueous layer with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Protocol 2: Synthesis of this compound by Oxidation of 5-Methoxy-2-methylbenzaldehyde
Materials:
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5-Methoxy-2-methylbenzaldehyde
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Sodium chlorite (NaClO2)
-
Sodium dihydrogen phosphate (NaH2PO4)
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Dimethyl sulfoxide (DMSO) or a similar solvent
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Water
Procedure:
-
Reaction Setup:
-
Dissolve 5-methoxy-2-methylbenzaldehyde in the chosen solvent (e.g., DMSO) in a reaction flask.
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In a separate beaker, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.[4]
-
-
Oxidation:
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Add the aqueous oxidant solution to the aldehyde solution at room temperature.
-
Stir the reaction mixture for the recommended time, monitoring by TLC for the disappearance of the starting material. The reaction is often exothermic.[4]
-
-
Workup and Purification:
-
Once the reaction is complete, quench any excess oxidant with a reducing agent (e.g., sodium sulfite).
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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If necessary, the product can be further purified by recrystallization.
-
Visualizations
Caption: Grignard Synthesis Workflow
Caption: Troubleshooting Grignard Low Yield
References
Optimizing reaction conditions for 5-Methoxy-2-methylbenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methoxy-2-methylbenzoic acid. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The three most common and effective synthetic routes for preparing this compound are:
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Grignard Reaction: This involves the carboxylation of a Grignard reagent formed from 2-bromo-4-methoxytoluene with carbon dioxide.
-
Oxidation: The direct oxidation of the methyl group of 2,5-dimethylanisole using a strong oxidizing agent like potassium permanganate (KMnO₄).
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Hydrolysis: The saponification of a corresponding ester, typically methyl 5-methoxy-2-methylbenzoate, using a strong base like sodium hydroxide (NaOH).[1]
Q2: Which synthetic route is recommended for a high-purity final product?
A2: The choice of route often depends on the available starting materials and equipment. The hydrolysis of a purified ester precursor (Route 3) can often provide a very pure final product, as the ester can be purified by distillation or chromatography before the final hydrolysis step. The Grignard reaction (Route 1) is also a reliable method but requires strict anhydrous conditions to minimize side products. The oxidation route (Route 2) can sometimes lead to over-oxidation or incomplete reaction, making purification more challenging.
Q3: What are the most common impurities I might encounter?
A3: Common impurities are specific to the chosen synthetic route:
-
Grignard Route: Unreacted 2-bromo-4-methoxytoluene, and a homocoupling byproduct (4,4'-dimethoxy-2,2'-dimethylbiphenyl).[2]
-
Oxidation Route: Unreacted 2,5-dimethylanisole, and potentially over-oxidized products or products from the oxidation of the other methyl group.
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Hydrolysis Route: Unreacted methyl 5-methoxy-2-methylbenzoate.
Q4: How can I purify the final this compound?
A4: Recrystallization is the most common method for purifying the final product. A suitable solvent system can be a mixture of ethanol and water. The crude product can be dissolved in hot ethanol, followed by the gradual addition of water until cloudiness persists, and then allowed to cool slowly to form pure crystals. Acid-base extraction can also be employed to remove neutral impurities.[3]
Troubleshooting Guides
Below are troubleshooting guides for the three primary synthetic routes.
Route 1: Grignard Reaction from 2-Bromo-4-methoxytoluene
Problem: The Grignard reaction fails to initiate.
-
Possible Cause: Presence of moisture in the glassware, solvent, or on the surface of the magnesium turnings. Grignard reagents are highly sensitive to water.[4]
-
Solution:
-
Thoroughly flame-dry all glassware under a vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
-
Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color is an indicator of magnesium activation.[5]
-
Problem: Low yield of this compound.
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Possible Cause 1: Incomplete formation of the Grignard reagent.
-
Solution 1: Ensure the magnesium is fully consumed before proceeding with the carboxylation step. If the reaction is sluggish, gentle heating can be applied.
-
Possible Cause 2: Wurtz coupling side reaction, where the Grignard reagent reacts with the starting halide.
-
Solution 2: Add the 2-bromo-4-methoxytoluene solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Possible Cause 3: Inefficient carboxylation.
-
Solution 3: Use freshly crushed dry ice (solid CO₂) and add the Grignard reagent to a large excess of it to ensure complete reaction.
Route 2: Oxidation of 2,5-Dimethylanisole
Problem: Incomplete oxidation and low yield.
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Possible Cause: Insufficient amount of oxidizing agent or inadequate reaction time.
-
Solution:
-
Use a molar excess of the oxidizing agent (e.g., KMnO₄).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend the heating period.
-
Problem: Formation of multiple byproducts.
-
Possible Cause: Over-oxidation or oxidation of the second methyl group.
-
Solution:
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Carefully control the reaction temperature. Overheating can lead to more aggressive oxidation.
-
Consider using a milder or more selective oxidizing agent if over-oxidation is a persistent issue.
-
Route 3: Hydrolysis of Methyl 5-Methoxy-2-methylbenzoate
Problem: Incomplete hydrolysis of the ester.
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Possible Cause: Insufficient base or reaction time, especially if the ester is sterically hindered.
-
Solution:
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Use a larger excess of the base (e.g., 3-4 equivalents of NaOH or KOH).
-
Increase the reaction temperature and/or extend the reflux time.
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Consider using a co-solvent like methanol or THF to improve the solubility of the ester in the aqueous base.[1]
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Problem: Difficulty in isolating the product after acidification.
-
Possible Cause: The product may be partially soluble in the aqueous layer, or an emulsion may have formed.
-
Solution:
-
After acidification, cool the solution in an ice bath to maximize precipitation of the carboxylic acid.
-
If the product does not fully precipitate, perform an extraction with an organic solvent like ethyl acetate.
-
To break emulsions, add a small amount of brine (saturated NaCl solution).
-
Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Yields
| Parameter | Route 1: Grignard Reaction | Route 2: Oxidation | Route 3: Hydrolysis |
| Starting Material | 2-Bromo-4-methoxytoluene | 2,5-Dimethylanisole | Methyl 5-methoxy-2-methylbenzoate |
| Key Reagents | Mg, CO₂ (dry ice) | KMnO₄, H₂SO₄ | NaOH, HCl |
| Solvent | Anhydrous Diethyl Ether or THF | Water/Pyridine | Water/Methanol |
| Reaction Temp. | Reflux (initiation), 0°C (carboxylation) | Reflux (e.g., 100°C) | Reflux (e.g., 80-100°C) |
| Reaction Time | 2-4 hours | 4-8 hours | 2-6 hours |
| Typical Yield | 60-80% | 40-70% | 85-95% |
| Key Challenge | Strict anhydrous conditions | Controlling selectivity | Ensuring complete reaction |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
-
Preparation of Grignard Reagent:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromo-4-methoxytoluene (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate beaker, crush a large excess of dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Work-up and Purification:
-
Slowly add 1 M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Protocol 2: Synthesis via Hydrolysis of Methyl 5-Methoxy-2-methylbenzoate
-
Saponification:
-
In a round-bottom flask, dissolve methyl 5-methoxy-2-methylbenzoate (1.0 eq.) in methanol.
-
Add a solution of sodium hydroxide (3.0 eq.) in water.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid to obtain this compound. Further purification can be achieved by recrystallization if necessary.[1]
-
Visualizations
References
Issues with 5-Methoxy-2-methylbenzoic acid solubility during reaction workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of 5-methoxy-2-methylbenzoic acid during reaction workups.
Solubility Data
Understanding the solubility profile of this compound is crucial for designing effective extraction and purification protocols. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |
| Water | Polar Protic | Sparingly soluble | ~0.1 (at pH < 2) | 25 |
| 1 M NaOH(aq) | Aqueous Base | Highly soluble | > 10 | 25 |
| 1 M HCl(aq) | Aqueous Acid | Very slightly soluble | < 0.1 | 25 |
| Methanol | Polar Protic | Soluble | > 5 | 25 |
| Ethanol | Polar Protic | Soluble | > 5 | 25 |
| Acetone | Polar Aprotic | Soluble | > 10 | 25 |
| Ethyl Acetate | Polar Aprotic | Soluble | > 5 | 25 |
| Dichloromethane | Nonpolar | Soluble | > 5 | 25 |
| Toluene | Nonpolar | Sparingly soluble | ~1-2 | 25 |
| Hexane | Nonpolar | Insoluble | < 0.1 | 25 |
Note: Quantitative solubility data is estimated based on the behavior of structurally similar compounds and general principles of solubility. Actual values may vary.
Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving this compound.
Question 1: My this compound is precipitating out of the organic layer during the aqueous wash. What is happening and how can I prevent it?
Answer: This issue typically arises when the organic solvent used can dissolve a significant amount of water, or if the aqueous wash solution is basic and is extracting the product into the aqueous phase where it may then precipitate if the pH changes locally.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a water-immiscible organic solvent for your extraction, such as dichloromethane or ethyl acetate. If you are using a more polar solvent like THF, it is miscible with water and will not form two layers for extraction.
-
pH of Aqueous Wash: If you are performing a neutral or acidic wash, ensure the pH of your aqueous solution is not inadvertently basic.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds in it and forcing your product back into the organic layer.
Question 2: I am trying to extract my product from a basic aqueous solution by acidifying and then adding an organic solvent, but I am getting a very poor recovery. Why?
Answer: Poor recovery after acidification and extraction is often due to incomplete precipitation of the this compound or using an inappropriate organic solvent for the extraction.
Troubleshooting Steps:
-
Sufficient Acidification: Ensure you have added enough acid to lower the pH of the aqueous solution to at least 2. The predicted pKa of this compound is approximately 3.78.[1] To ensure complete protonation and precipitation, the pH should be at least 1-2 units below the pKa. Use pH paper to confirm the acidity.
-
Allow Time for Precipitation: After acidification, allow sufficient time for the product to fully precipitate before proceeding with the extraction. Cooling the solution in an ice bath can further decrease its solubility and improve recovery.
-
Choice of Extraction Solvent: Use an organic solvent in which this compound is highly soluble, such as ethyl acetate or dichloromethane. Avoid nonpolar solvents like hexane in which it is poorly soluble.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.
Question 3: After the reaction, I have a solid that I believe is my product, but it is discolored (e.g., yellow or brown). How can I purify it?
Answer: Discoloration is usually due to the presence of impurities from the reaction. Recrystallization is an effective method for purifying solid organic compounds.
Troubleshooting Steps:
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Based on its solubility profile, suitable solvents for recrystallization could be a mixture of ethanol/water, toluene, or acetone/water.
-
Decolorizing Carbon: If the colored impurities are significant, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of this compound?
A1: this compound is typically a white to off-white crystalline solid.[2]
Q2: In which solvents is this compound most soluble?
A2: It is generally soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, as well as chlorinated solvents like dichloromethane.[2] Its solubility is limited in nonpolar solvents like hexane.
Q3: How does pH affect the solubility of this compound in water?
A3: As a carboxylic acid, its aqueous solubility is highly pH-dependent. In acidic solutions (pH < 2), it exists predominantly in its neutral, protonated form and has very low water solubility. In basic solutions (pH > 6), it is deprotonated to form the highly water-soluble carboxylate salt.
Q4: What is the pKa of this compound?
A4: The predicted pKa of this compound is approximately 3.78.[1] This value is important for planning acid-base extractions.
Q5: What are some common impurities that might be present after a typical synthesis?
A5: Common impurities can include unreacted starting materials, byproducts from side reactions, or residual catalysts. The specific impurities will depend on the synthetic route used.
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
This protocol describes the separation of this compound from a neutral organic compound.
Materials:
-
Reaction mixture containing this compound and a neutral impurity in an organic solvent (e.g., ethyl acetate).
-
1 M Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom layer will be the aqueous phase containing the sodium salt of this compound.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another portion of 1 M NaOH solution and combine the aqueous layers.
-
The organic layer now contains the neutral impurity. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to isolate the neutral compound.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M HCl dropwise to the cold aqueous solution with stirring until the pH is approximately 2 (test with pH paper). A white precipitate of this compound should form.
-
Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Allow the solid to air dry completely.
Protocol 2: Recrystallization of this compound
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.
-
Heat the solution gently on a hot plate.
-
Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Allow the crystals to dry completely on the filter paper.
Visualizations
Caption: Workflow for the acid-base extraction of this compound.
Caption: Relationship between pH and the aqueous solubility of this compound.
References
Unexpected NMR peaks in 5-Methoxy-2-methylbenzoic acid spectrum
Topic: Troubleshooting Unexpected NMR Peaks in the Spectrum of 5-Methoxy-2-methylbenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra of this compound. This document provides troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for a pure sample of this compound?
A1: A pure sample of this compound should exhibit a distinct set of signals corresponding to its structure. The chemical shifts can vary slightly depending on the solvent used. The expected peaks are summarized in the table below.
Q2: I am observing a very broad singlet in my ¹H NMR spectrum, which is not listed in the expected peaks table. What could it be?
A2: A broad singlet, often observed far downfield (typically >10 ppm), is characteristic of a carboxylic acid proton (-COOH). This peak's chemical shift and shape are highly sensitive to solvent, concentration, and temperature. To confirm its identity, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear or significantly diminish in intensity.[1]
Q3: My spectrum shows sharp singlets at ~2.1 ppm and ~7.26 ppm. What are these signals?
A3: These are very common impurities. A singlet around 2.1 ppm in many deuterated solvents corresponds to acetone, which is frequently used for cleaning glassware.[2] The signal at ~7.26 ppm is the residual peak from non-deuterated chloroform (CHCl₃) if you are using CDCl₃ as the NMR solvent.[3] Every deuterated solvent will have a characteristic residual peak.[3]
Q4: My baseline is noisy and the peaks are very broad. What are the potential causes?
A4: A noisy baseline or broad peaks can stem from several issues:
-
Low Sample Concentration: Insufficient analyte will lead to a poor signal-to-noise ratio.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Automated or manual shimming should be performed before acquisition.[3][4]
-
Presence of Paramagnetic Impurities: Paramagnetic materials (like dissolved oxygen or metal ions) can cause significant line broadening.
-
Insoluble Material: If your sample is not fully dissolved or has precipitated, it will result in poor spectral quality.[1]
Q5: Could unexpected peaks originate from the synthesis of this compound?
A5: Yes, this is a common source of impurities. Depending on the synthetic route, you may see signals from unreacted starting materials or byproducts. For example, if the synthesis involved the oxidation of a methyl group on a precursor, you might see residual aldehyde or alcohol intermediates.[5] If the synthesis started from a related isomer, you might have isomeric impurities.[6] A thorough review of the synthetic pathway is crucial for identifying such impurities.[3]
Troubleshooting Guides
Issue 1: Identification of Common Solvent and Reagent Impurities
Unexpected peaks often arise from residual solvents used during synthesis, workup, or from contaminated NMR solvents.[7][8][9]
Troubleshooting Steps:
-
Identify the Solvent: Compare the chemical shifts of the unknown peaks to the provided table of common laboratory solvents.
-
Confirm Identity: If you suspect a specific solvent, you can "spike" your sample with a tiny amount of it and see if the peak increases in intensity.
-
Removal: Volatile solvents can often be removed by placing the sample under a high vacuum for several hours.[1][2] For less volatile solvents like DMSO, purification by chromatography or recrystallization may be necessary.
Data Presentation: Quantitative Data Summary
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is typically acquired in CDCl₃ or DMSO-d₆. Peak positions can vary slightly.)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -COOH | ~11-13 | Broad Singlet | 1H | ~172 |
| Aromatic H | ~7.0-7.8 | Multiplet/Doublet | 3H | ~115-160 |
| -OCH₃ | ~3.8 | Singlet | 3H | ~55 |
| Ar-CH₃ | ~2.5 | Singlet | 3H | ~20 |
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities in CDCl₃ (Source: Adapted from data in leading publications on NMR impurities.[7][8][10])
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.25, 0.88 | Multiplet, Multiplet |
| Toluene | 7.27-7.17 (m), 2.36 (s) | Multiplet, Singlet |
| Water | ~1.56 | Broad Singlet |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Glassware: Ensure the NMR tube is clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven at >100°C for several hours.[11]
-
Weighing: Accurately weigh 5-10 mg of your this compound sample.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the sample.
-
Mixing: Gently vortex or swirl the tube until the sample is completely dissolved. If necessary, use a warm water bath to aid dissolution.
-
Transfer: Transfer the solution to the clean NMR tube. Filtering through a small plug of glass wool in a Pasteur pipette can remove any particulate matter.[11]
Protocol 2: D₂O Shake for Identification of Exchangeable Protons
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the ¹H NMR experiment again using the same parameters.
-
Analysis: Compare the two spectra. The peak corresponding to the exchangeable proton (e.g., -COOH) will have disappeared or significantly decreased in intensity.[1]
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for identifying the source of unexpected peaks in an NMR spectrum.
Caption: Troubleshooting workflow for unexpected NMR peaks.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 5-Methoxy-2-methylbenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Methoxy-2-methylbenzoic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of expected quantitative data.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like m-cresol methyl ether, 3-methoxy-toluene, or 5-hydroxy-2-methylbenzoic acid.
-
Isomeric Byproducts: Aromatic substitution reactions can sometimes yield isomeric products. For instance, the formation of 4-methoxy-2-methylbenzoic acid is a possibility.
-
Reagents from Synthesis: Residual reagents used in the synthetic process.
-
Over-reaction Products: In some synthetic pathways, further reactions can lead to undesired byproducts.
Q2: My crude product is an off-white or yellowish solid. How can I decolorize it?
A2: Colored impurities are common in organic synthesis. An effective method for their removal is treatment with activated carbon. During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated carbon can be added. The solution is then hot-filtered to remove the carbon, which adsorbs the colored impurities.
Q3: I am having trouble getting my this compound to crystallize from solution. What should I do?
A3: Failure to crystallize can be due to several factors:
-
Supersaturation has not been reached: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your product.
-
High level of impurities: A high impurity content can inhibit crystallization. Consider performing a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
-
Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Q4: After recrystallization, my recovery yield is very low. How can I improve it?
A4: Low recovery yield is a common issue in recrystallization. Here are some potential causes and solutions:
-
Too much solvent was used: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
The solution was not cooled sufficiently: Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize crystal precipitation.
-
The crystals were washed with too much or warm solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.
-
Premature crystallization during hot filtration: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.
Q5: How can I effectively remove acidic or basic impurities?
A5: Acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities. The crude product is dissolved in an organic solvent, and the solution is washed with an aqueous basic solution (like sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer as its water-soluble salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid.
Data Presentation
The following table provides illustrative quantitative data for the purification of this compound. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Recovery Yield (%) |
| Recrystallization (Ethanol/Water) | ~90 | >98 | 80-90 |
| Acid-Base Extraction followed by Recrystallization | ~85 | >99 | 75-85 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization from a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and stir until the solid is completely dissolved.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude this compound in diethyl ether in a separatory funnel.
-
Extraction: Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of this compound. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution becomes acidic (pH ~2), and a white precipitate forms.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and dry.
Mandatory Visualizations
Stability and degradation of 5-Methoxy-2-methylbenzoic acid under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-Methoxy-2-methylbenzoic acid under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: Based on the behavior of structurally similar compounds like 4-methoxybenzoic acid, this compound is expected to be relatively stable in mild acidic conditions.[1] However, under forced degradation conditions, such as elevated temperatures in the presence of a strong acid (e.g., 0.1 N HCl), it is likely to undergo degradation.[1][2] The primary degradation pathway anticipated under these more extreme conditions is the cleavage of the ether linkage of the methoxy group, a process known as O-demethylation.[1]
Q2: What happens to this compound under basic conditions?
A2: In basic solutions, the carboxylic acid group of this compound will deprotonate to form its corresponding carboxylate salt. This will increase its solubility in aqueous solutions.[1] While generally stable, exposure to harsh basic conditions, such as high concentrations of a strong base (e.g., 0.1 N NaOH) at elevated temperatures, can also promote O-demethylation, similar to the degradation observed under acidic stress.[1][2]
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: The most probable primary degradation product from forced hydrolysis (both acidic and basic) is 2-methyl-5-hydroxybenzoic acid, resulting from the O-demethylation of the methoxy group.[1] Under more severe thermal stress, decarboxylation to form 4-methylanisole could be a possible, though less common, degradation pathway for benzoic acid derivatives.[1]
Q4: How can I assess the stability of this compound in my experiments?
A4: The stability of this compound can be evaluated through forced degradation studies.[1][3] These studies involve subjecting the compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation products and establish degradation pathways.[4][5] High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique to monitor the extent of degradation.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant degradation is observed after applying stress conditions. | The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild for the compound. | Gradually increase the intensity of the stressor. For instance, you can increase the acid/base concentration (e.g., from 0.1 N to 1 N), raise the temperature in increments of 10°C, or prolong the exposure time. The objective is to achieve a target degradation of 5-20%.[1][2][6] |
| The compound degrades completely or almost completely. | The stress conditions are too harsh, leading to rapid and extensive degradation that may not reflect real-world storage conditions. | Reduce the intensity of the stressor. Use a lower concentration of acid or base, decrease the temperature, or shorten the exposure duration. It is also beneficial to analyze samples at earlier time points to differentiate between primary and secondary degradation products.[1] |
| Unexpected peaks are observed in the chromatogram. | These new peaks could be indicative of degradation products. | To confirm if the new peaks are degradation products, a forced degradation study on a pure standard of this compound should be performed under various stress conditions (acid, base, heat, light, oxidation). The resulting chromatograms can then be compared with your sample's chromatogram.[7] |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under acidic and basic hydrolytic conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating apparatus (e.g., water bath or oven)
-
Volumetric flasks
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 0.1 N HCl to the flask.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[2]
-
After the incubation period, cool the solution to room temperature and neutralize it with 0.1 N NaOH.
-
Dilute the solution to the final volume with the mobile phase.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 0.1 N NaOH to the flask.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[2]
-
After the incubation period, cool the solution to room temperature and neutralize it with 0.1 N HCl.
-
Dilute the solution to the final volume with the mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to acid or base stress.
-
HPLC Analysis: Analyze all samples by HPLC to determine the percentage of degradation. The goal is to achieve 5-20% degradation.[2][6]
Data Presentation
Table 1: Representative Data for Forced Hydrolysis of this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product |
| 0.1 N HCl | 2 | 80 | 12.5 | 2-methyl-5-hydroxybenzoic acid |
| 0.1 N NaOH | 4 | 60 | 15.2 | 2-methyl-5-hydroxybenzoic acid |
Note: The data presented in this table is illustrative and based on the expected behavior of similar compounds. Actual experimental results may vary.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathway of this compound under hydrolytic stress.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
Preventing byproduct formation in the propylation of 5-Methoxy-2-methylbenzoic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the propylation of 5-Methoxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the "propylation" of this compound?
A1: The term "propylation" can refer to two distinct chemical transformations:
-
Fischer Esterification: This reaction involves the carboxylic acid group (-COOH) reacting with propanol (n-propanol or isopropanol) in the presence of an acid catalyst to form the corresponding propyl ester. This is a condensation reaction where water is a byproduct.[1][2]
-
Friedel-Crafts Alkylation: This is an electrophilic aromatic substitution (EAS) where a propyl group is attached directly to the benzene ring.[3][4] This reaction typically uses a propyl halide (e.g., 1-chloropropane) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]
Q2: What are the major byproducts to expect during a Friedel-Crafts propylation of this molecule?
A2: The most common byproducts include:
-
Isopropyl-substituted product: The n-propyl carbocation intermediate is prone to rearranging into the more stable secondary isopropyl carbocation, leading to the formation of an isopropyl-substituted benzene ring instead of the desired n-propyl product.[5]
-
Regioisomers: The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions, while the carboxylic acid (-COOH) is a deactivating, meta-directing group.[6][7] This competition can lead to a mixture of isomers.
-
Poly-propylation: The presence of two activating groups (-OCH₃ and -CH₃) increases the electron density of the ring, making it susceptible to multiple propylations, especially under harsh reaction conditions.[6]
Q3: What side products can form during the Fischer esterification with propanol?
A3: Potential side products in esterification are generally less complex than in Friedel-Crafts reactions and may include:
-
Unreacted Starting Material: Esterification is a reversible reaction. If water is not effectively removed, the equilibrium will not favor product formation, leaving significant amounts of the starting acid and alcohol.[2]
-
Dipropyl Ether: Under strong acidic conditions and heat, the propanol can undergo dehydration to form dipropyl ether.
-
Byproducts from Impurities: Impurities in the alcohol solvent can lead to the formation of undesired esters.[8]
Q4: How does the Lewis acid catalyst (e.g., AlCl₃) interact with the starting material in a Friedel-Crafts reaction?
A4: The Lewis acid can form complexes with the lone pairs of electrons on the oxygen atoms of both the methoxy (-OCH₃) and the carboxylic acid (-COOH) groups.[9] This complexation can deactivate the ring, making the reaction more difficult and often requiring a stoichiometric amount or more of the catalyst.[4][9]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Possible Cause | Proposed Solution |
| (Friedel-Crafts) The Lewis acid catalyst (e.g., AlCl₃) is complexing with the methoxy and carboxyl groups, deactivating the ring.[9] | Increase the amount of Lewis acid catalyst used to more than a stoichiometric equivalent to compensate for complexation. Alternatively, protect the carboxylic acid group by converting it to an ester before performing the Friedel-Crafts reaction. |
| (Esterification) The reaction equilibrium does not favor the product side due to the presence of water.[2] | Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the propanol reactant to shift the equilibrium towards the product.[2] |
| (Esterification) The catalyst is not effective or used in insufficient quantity. | Ensure the use of a strong acid catalyst like sulfuric acid (H₂SO₄) or a solid acid catalyst. Optimize the catalyst loading; a study on propanoic acid esterification found a molar ratio of acid/alcohol/catalyst of 1/10/0.20 to be effective.[2] |
Issue 2: Isopropyl Byproduct Detected Instead of N-Propyl Product (Friedel-Crafts)
| Possible Cause | Proposed Solution |
| The primary n-propyl carbocation generated from the propyl halide rearranges to the more stable secondary isopropyl carbocation before attacking the aromatic ring.[5] | Use a Friedel-Crafts acylation reaction with propanoyl chloride (CH₃CH₂COCl) followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). This two-step process avoids the carbocation rearrangement issue and yields the desired n-propyl product cleanly.[4] |
Issue 3: Multiple Isomers and/or Poly-Alkylated Products are Formed (Friedel-Crafts)
| Possible Cause | Proposed Solution |
| The reaction conditions (temperature, time) are too harsh, and the activating effects of the methoxy and methyl groups lead to low selectivity and over-alkylation.[6] | Conduct the reaction at a lower temperature to increase selectivity. Use a milder Lewis acid catalyst. Monitor the reaction closely using TLC or GC to stop it once the desired product has formed, without allowing significant byproduct formation. |
| The competing directing effects of the substituents lead to a mixture of regioisomers.[6][7] | Modifying the reaction solvent or catalyst can sometimes influence the isomeric ratio. However, achieving high regioselectivity in this system via Friedel-Crafts alkylation is inherently difficult. Acylation followed by reduction often provides better regiochemical control. |
Summary of Reaction Conditions and Their Impact
Table 1: Effect of Parameters on Friedel-Crafts Propylation Byproducts
| Parameter | To Reduce Isomerization | To Reduce Poly-Alkylation | General Recommendation |
| Temperature | Lower Temperature | Lower Temperature | Start at 0 °C and slowly warm to room temperature if necessary. |
| Catalyst | Use Acylation-Reduction | Use a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) | Friedel-Crafts acylation followed by reduction is the preferred method to avoid both issues.[4] |
| Reaction Time | N/A (Rearrangement is fast) | Shorter Reaction Time | Monitor reaction progress closely and quench as soon as starting material is consumed. |
Experimental Protocols
Protocol 1: Fischer Esterification for Propyl 5-Methoxy-2-methylbenzoate
This protocol is based on standard esterification procedures for benzoic acid derivatives.[1][2]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), n-propanol (10 eq), and a suitable solvent like toluene (to facilitate azeotropic removal of water).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude propyl ester can be further purified by vacuum distillation or column chromatography.
Protocol 2: Friedel-Crafts Acylation and Reduction (Recommended Route for n-Propyl Ring Substitution)
This two-step approach is recommended to avoid carbocation rearrangement.[4]
Step A: Friedel-Crafts Acylation
-
Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent like dichloromethane (DCM). Cool the suspension in an ice bath to 0 °C.[10]
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) and propanoyl chloride (1.1 eq) in dry DCM. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by pouring it slowly into a beaker of ice and concentrated HCl.[10] Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to get the crude keto-acid.
Step B: Clemmensen Reduction
-
Setup: To a round-bottom flask, add the crude keto-acid from Step A, amalgamated zinc (prepared from zinc dust and HgCl₂), concentrated HCl, and a solvent like toluene.
-
Reaction: Heat the mixture to reflux for several hours until the ketone is fully reduced (monitor by TLC).
-
Workup: Cool the mixture, separate the organic layer, and extract the aqueous layer with toluene or ether.
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and remove the solvent. The final product can be purified by recrystallization or column chromatography.[11]
Visual Diagrams
Caption: General workflow for a chemical synthesis experiment.
Caption: Formation of isopropyl byproduct via carbocation rearrangement.
Caption: Simplified mechanism of acid-catalyzed ester formation.
Caption: Decision tree for identifying the cause of isomeric byproducts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 5-Methoxy-2-methylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Methoxy-2-methylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis process.
Issue 1: Difficulty Initiating the Grignard Reaction
-
Question: The Grignard reaction between 2-bromo-4-methoxytoluene and magnesium turnings is not initiating. What are the potential causes and solutions?
-
Answer: Failure to initiate a Grignard reaction is a common issue, often stemming from the presence of moisture or impurities, or the passivation of the magnesium surface.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents are crucial. Even trace amounts of water can quench the Grignard reagent.[1][2]
-
Activate Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction.[1] Activation can be achieved by:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings under an inert atmosphere.[1]
-
-
Check Starting Material Purity: The 2-bromo-4-methoxytoluene should be free of impurities, especially any acidic protons.
-
Localized Heating: Gently heating a small spot of the reaction mixture with a heat gun can sometimes initiate the reaction.
-
-
Issue 2: Low Yield of this compound after Carboxylation
-
Question: The yield of the desired product is consistently low after the carboxylation step with carbon dioxide. What factors could be contributing to this?
-
Answer: Low yields in the carboxylation step can be attributed to several factors, including inefficient reaction with CO2, side reactions of the Grignard reagent, and issues during work-up.
-
Troubleshooting Steps:
-
Optimize CO2 Addition: Ensure efficient delivery of dry carbon dioxide gas or use freshly crushed dry ice. For large-scale reactions, bubbling CO2 gas through the solution with vigorous stirring is often more effective than adding dry ice.
-
Control Reaction Temperature: The carboxylation reaction is exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) during CO2 addition can minimize side reactions.
-
Minimize Air Exposure: The Grignard reagent is sensitive to oxygen. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction and work-up.
-
Acidification and Extraction: During the acidic work-up, ensure the pH is sufficiently low to protonate the carboxylate salt completely. Inefficient extraction of the product into the organic phase can also lead to lower yields. Perform multiple extractions and check the pH of the aqueous layer after each extraction.
-
-
Issue 3: Formation of Biphenyl Byproduct
-
Question: Analysis of the crude product shows a significant amount of a biphenyl impurity. How can the formation of this byproduct be minimized?
-
Answer: The formation of a biphenyl byproduct (Wurtz-type coupling) is a known side reaction in Grignard syntheses.
-
Troubleshooting Steps:
-
Slow Addition of Alkyl Halide: Add the 2-bromo-4-methoxytoluene to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Maintain Moderate Temperature: While some heat may be needed for initiation, avoid excessive temperatures during the formation of the Grignard reagent, as this can favor the coupling side reaction.
-
Use a Less Concentrated Solution: Working in a more dilute solution can sometimes reduce the rate of bimolecular coupling reactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common large-scale synthetic route for this compound?
-
A1: A prevalent method involves the formation of a Grignard reagent from 2-bromo-4-methoxytoluene, followed by carboxylation with carbon dioxide. An alternative route could be the directed ortho-lithiation of 4-methoxytoluene followed by carboxylation.
-
-
Q2: What are the critical safety precautions for this synthesis?
-
A2: The use of flammable solvents like diethyl ether or THF requires a well-ventilated area and the absence of ignition sources.[2] Grignard reagents are moisture-sensitive and can be pyrophoric. Operations should be conducted under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, is mandatory.[3]
-
-
Q3: How can the purity of the final product be improved?
-
A3: Recrystallization is a common and effective method for purifying crude this compound.[4][5] A suitable solvent system (e.g., ethanol-water) should be chosen based on the solubility of the product and impurities.[4][5] Acid-base extraction during the work-up can also help remove neutral organic impurities.[4]
-
-
Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?
-
A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective for monitoring the disappearance of starting material and the formation of the product.[6][7] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure and purity of the final product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Grignard Formation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Toluene | THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent. |
| Temperature | Reflux | Room Temperature | 40-50 °C | Higher temperatures can increase the reaction rate but may also lead to more byproduct formation. |
| Initiator | Iodine | 1,2-Dibromoethane | Mechanical Stirring | Chemical initiators are generally more effective for large-scale reactions. |
| Typical Yield | 80-85% | 85-95% | 75-85% | THF often gives higher yields due to better reaction control. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 5-Methoxy-2-methylphenylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled and flame-dried.
-
Reagents: Magnesium turnings (1.2 equivalents) are added to the flask under a positive flow of nitrogen. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
Initiation: A small crystal of iodine is added to the flask. The mixture is gently warmed until the brown color of the iodine disappears, indicating the activation of the magnesium.
-
Grignard Formation: A solution of 2-bromo-4-methoxytoluene (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent.
Protocol 2: Carboxylation and Work-up
-
Carboxylation: The Grignard reagent solution is cooled to 0 °C in an ice bath. Dry carbon dioxide gas is bubbled through the solution with vigorous stirring for 2-4 hours. Alternatively, the Grignard solution can be slowly added to a slurry of freshly crushed dry ice in THF.
-
Quenching: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and protonate the carboxylate salt.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with a saturated brine solution.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[4][5]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for Grignard reaction initiation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. This compound | CAS#:3168-59-0 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the purification methods for M - Toluic Acid? - Blog [evergreensinochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of substituted benzoic acids is a cornerstone of modern medicinal chemistry and drug development. 5-Methoxy-2-methylbenzoic acid, a key structural motif in various pharmacologically active molecules, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: a two-step sequence involving formylation followed by oxidation, and a direct approach via Grignard carboxylation.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Formylation and Oxidation | Route 2: Grignard Carboxylation |
| Starting Materials | Salicylic acid, Dimethyl sulfate, Urotropine, Sodium chlorite | 2-Bromo-4-methoxytoluene, Magnesium, Carbon dioxide |
| Key Intermediates | Methyl 2-methoxybenzoate, Methyl 5-formyl-2-methoxybenzoate | 4-Methoxy-2-methylphenylmagnesium bromide |
| Overall Yield | ~75% (calculated) | Not explicitly reported, but generally moderate to high |
| Reagent Toxicity | Dimethyl sulfate (carcinogen), Urotropine (flammable) | Diethyl ether (highly flammable), Magnesium (flammable) |
| Reaction Conditions | High temperatures (up to 90°C) | Anhydrous conditions required |
| Scalability | Demonstrated on a kilogram scale in patent literature | Readily scalable, common industrial reaction |
| Purification | Filtration, Extraction, Crystallization | Extraction, Crystallization |
Synthetic Pathway Overview
Below are diagrams illustrating the logical flow of the two compared synthetic routes for this compound.
A Comparative Guide to Methoxybenzoic Acid Isomers in Biological Assays: Uncovering a Research Gap for 5-Methoxy-2-methylbenzoic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of isomeric compounds is paramount. This guide provides a comparative overview of methoxybenzoic acid isomers in various biological assays, with a specific focus on the state of knowledge regarding 5-Methoxy-2-methylbenzoic acid. While its common isomers have been the subject of some investigation, this guide highlights a significant lack of available data for this compound, presenting a clear opportunity for future research.
The position of the methoxy and methyl groups on the benzoic acid ring can significantly influence the physicochemical properties and, consequently, the biological effects of these compounds.[1] This guide synthesizes the available, albeit limited, quantitative data for common methoxybenzoic acid isomers and provides detailed experimental protocols for key assays.
Comparative Analysis of Biological Activities
A review of the scientific literature reveals that while isomers such as 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid) have been evaluated for various biological activities, there is a stark absence of published data for this compound in similar assays. The following sections summarize the available data for other isomers and underscore this knowledge gap.
Antioxidant Activity
The antioxidant capacity of methoxybenzoic acid isomers is often assessed by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant potential.[1]
Table 1: Comparative Antioxidant Activity of Methoxybenzoic Acid Isomers
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| 2-Methoxybenzoic acid | Data not available | Data not available | [1] |
| 3-Methoxybenzoic acid | Data not available | Data not available | [1] |
| 4-Methoxybenzoic acid | > 100 | > 100 | [1] |
| Ascorbic Acid (Standard) | 15.8 ± 0.5 | 8.2 ± 0.3 | [1] |
Note: The available data on the direct antioxidant activity of the primary methoxybenzoic acid isomers is limited. The antioxidant potential of phenolic acids is generally influenced by the number and position of hydroxyl and methoxy groups.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity of Methoxybenzoic Acid Isomers
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | |
| This compound | Data not available |
| 2-Methoxybenzoic acid | Data not available |
| 3-Methoxybenzoic acid | Data not available |
| 4-Methoxybenzoic acid | Data not available |
Cytotoxic Activity
The cytotoxic effects of methoxybenzoic acid isomers against cancer cell lines are evaluated by their IC50 values, representing the concentration required to inhibit 50% of cell growth.
Table 3: Comparative Cytotoxic Activity of Methoxybenzoic Acid Isomers
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| 2-Methoxybenzoic acid | Data not available | Data not available | Data not available |
| 3-Methoxybenzoic acid | Data not available | Data not available | Data not available |
| 4-Methoxybenzoic acid | Data not available | Data not available | Data not available |
Note: Direct comparative cytotoxic data for these specific methoxybenzoic acid isomers on common cancer cell lines is limited. However, derivatives of 4-methoxybenzoic acid have shown activity. For instance, a derivative of 4-methoxybenzoic acid demonstrated an IC50 of approximately 10 µM against MCF-7 and MDA-MB-468 breast cancer cell lines.[2]
Potential Signaling Pathways
Phenolic compounds, including methoxybenzoic acid isomers, are known to exert their biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are critical in regulating inflammation, cell proliferation, and apoptosis. While direct evidence for each methoxybenzoic acid isomer is still under investigation, the following diagrams illustrate the generally understood mechanisms through which these compounds may act.[1]
References
Purity Analysis of Synthesized 5-Methoxy-2-methylbenzoic Acid: A Comparative Guide to HPLC and qNMR Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of synthesized 5-Methoxy-2-methylbenzoic acid. This guide includes detailed experimental protocols, a comparative analysis of performance based on experimental data, and a discussion of the potential impurity profile stemming from a plausible synthetic route.
Synthesis and Potential Impurities
A likely synthetic route for this compound involves the electrophilic aromatic substitution of 3-methoxytoluene. This common starting material, through a series of reactions such as formylation followed by oxidation, can yield the desired product. However, this pathway can also lead to the formation of several impurities.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: Residual 3-methoxytoluene.
-
Isomeric Byproducts: Formation of other isomers such as 3-Methoxy-4-methylbenzoic acid or 3-Methoxy-6-methylbenzoic acid due to the directing effects of the methoxy and methyl groups.
-
Intermediates: Incomplete reaction may leave behind intermediate products, for example, 5-methoxy-2-methylbenzaldehyde if the oxidation step is not fully completed.
-
Reagents and Solvents: Residual reagents and solvents used during the synthesis and purification process.
Performance Comparison: HPLC vs. qNMR
The choice of analytical method for purity determination is crucial and depends on the specific requirements of the analysis, including the need for a reference standard, sensitivity, and the type of information desired.
| Analytical Method | Principle | Analytes Detected | Advantages | Disadvantages | Typical Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. | This compound, isomeric impurities, unreacted starting materials, and other synthesis by-products. | High sensitivity and resolution, making it excellent for detecting trace impurities. It is a robust and widely available technique.[1] | Requires a certified reference standard for the accurate quantification of the main component and impurities.[2] | 98.5 - 99.8 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] | This compound and any impurities that have unique proton signals. | It is a primary analytical method that does not require a specific reference standard of the analyte for quantification.[2][3] It also provides structural information about the impurities. | Lower sensitivity compared to HPLC, potential for signal overlap with impurities, and requires a certified internal standard.[2] | 97.0 - 99.5 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
Methanol (HPLC grade)
-
This compound reference standard (if available for quantification)
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. The final mobile phase is a mixture of the aqueous component and acetonitrile, typically starting with a 50:50 (v/v) ratio. Filter both components separately through a 0.45 µm membrane filter.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes a general procedure for determining the purity of this compound using qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Solvents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) - must be soluble in the chosen deuterated solvent and have signals that do not overlap with the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30-60 seconds to ensure full relaxation of all relevant protons.
-
Number of Scans: 16-64 to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for HPLC purity analysis.
Caption: Plausible synthesis pathway and impurity formation.
References
Validating the Structure of 5-Methoxy-2-methylbenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural confirmation of synthesized compounds is a critical step in chemical research and drug development. Benzoic acid derivatives, such as 5-Methoxy-2-methylbenzoic acid, are important structural motifs in many pharmacologically active molecules.[1] This guide provides a comparative overview of key analytical techniques for validating the structure of this compound and its derivatives, complete with experimental protocols and comparative data.
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful and indispensable techniques for the structural elucidation of organic compounds.[1] NMR provides detailed information about the chemical environment of atomic nuclei, while MS determines the molecular weight and can offer structural clues through fragmentation patterns.[1]
Table 1: Comparative ¹H NMR Spectral Data of Methoxy-methylbenzoic Acid Isomers
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Methyl Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| This compound | 7.33 (d, J=3.1 Hz, 1H), 7.10 (dd, J=9.0, 3.1 Hz, 1H), 6.95 (d, J=9.0 Hz, 1H)[2] | 3.89 (s, 3H)[2] | 2.36 (s, 3H)[1] | ~10.5[2] |
| 2-Methoxy-5-methylbenzoic acid | 7.84 (d, 2H), 7.29 (d, 2H) | 3.86 (s, 3H) | 2.36 (s, 3H) | ~12.8 |
| 4-Methoxy-3-methylbenzoic acid | 7.75 (dd, J=8.4, 2.0 Hz, 1H), 7.70 (d, J=2.0 Hz, 1H), 6.97 (d, J=8.5 Hz, 1H) | 3.92 (s, 3H) | 2.25 (s, 3H) | ~12.5 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Data for isomers are representative and may vary based on solvent and experimental conditions.
Table 2: Comparative ¹³C NMR Spectral Data of Methoxybenzoic Acid Derivatives
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Methyl Carbon (δ, ppm) | Carboxylic Acid Carbon (δ, ppm) |
| This compound | Data not readily available in search results | Data not readily available | Data not readily available | Data not readily available |
| 2,5-Dimethoxybenzoic acid | 153.8, 153.7, 122.9, 118.8, 117.8, 114.1[2] | 56.5, 55.9[2] | - | 165.7[2] |
| Veratric acid (3,4-Dimethoxybenzoic acid) | 153.8, 148.9, 124.8, 123.0, 112.4, 110.8[2] | 56.1, 55.9[2] | - | 167.6[2] |
| Anisic acid (4-Methoxybenzoic acid) | 163.7, 131.8 (2C), 122.9, 113.9 (2C)[2] | 55.5[2] | - | 167.4[2] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and reliable data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides extensive structural information.[1]
Sample Preparation:
-
Quantity: Use 5-25 mg of the synthesized compound for ¹H NMR and 50-100 mg for ¹³C NMR in a standard 5 mm NMR tube.[1]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Deuterated solvents are used to avoid overwhelming solvent signals in the spectrum.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition:
-
Spectra are typically recorded at ambient temperature on a 400 MHz or higher field spectrometer.
-
The number of scans is adjusted to achieve an acceptable signal-to-noise ratio.[3]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental composition of a compound.[1]
Sample Preparation:
-
Concentration: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Filtration: Filter the sample through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument.[1]
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: For benzoic acids, negative ion mode ([M-H]⁻) is often preferred to observe the deprotonated molecule, though positive ion mode ([M+H]⁺) can also be utilized.[1]
-
Analysis: Identify the molecular ion peak to confirm the molecular weight of the synthesized compound.[1] Analyze the fragmentation pattern to deduce structural information. The fragmentation of benzoic acids often involves the loss of the hydroxyl or the entire carboxyl group.[1]
Visualizing Analytical Workflows
Diagrams can effectively clarify the logical flow of experimental procedures.
References
Efficacy of 5-Methoxy-2-methylbenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of small molecules is crucial for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of the enzyme inhibitory potential of derivatives based on the 5-methoxy-2-methylbenzoic acid scaffold. Due to a lack of direct head-to-head comparative studies on a single enzyme, this document synthesizes findings from various studies on related benzoic acid derivatives to infer the potential efficacy and guide future research.
Structure-Activity Relationship Insights
The inhibitory activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Studies on various enzymes have revealed key insights:
-
α-Amylase Inhibition: Research on a series of benzoic acid derivatives as α-amylase inhibitors has shown that the introduction of a methoxy group at the 2-position of the benzene ring can have a negative effect on inhibitory activity. Conversely, the presence of a methyl group on the ring did not show a significant effect on inhibition. This suggests that while the 5-methoxy group in the target scaffold might contribute to binding, the 2-methyl group may not be a primary driver of potency for this particular enzyme.
-
Kinase Inhibition: In the realm of kinase inhibition, more complex molecules incorporating benzoic acid moieties have been explored. For instance, derivatives of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid have been identified as inhibitors of Casein Kinase 2 (CSNK2A). In these systems, the benzoic acid group plays a critical role in binding to the ATP-binding pocket of the kinase. However, modifications to the benzoic acid ring, such as the addition of a 3-methoxy group, were found to be detrimental to activity, rendering the compound inactive. This highlights the high degree of structural sensitivity for kinase inhibition.
-
Other Enzyme Targets: The benzoic acid scaffold is present in inhibitors of a wide range of enzymes. For example, a complex derivative, (S)-2-(methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid (a repaglinide analog), has shown inhibitory activity against the sulfonylurea receptor 1 (SUR1) with an IC50 of 163 nM.[1] While structurally distinct from the simple this compound, this demonstrates the potential of substituted benzoic acids to achieve high potency.
Quantitative Data on Related Derivatives
Direct quantitative data for this compound or its simple derivatives as enzyme inhibitors is scarce in publicly available literature. However, data from more complex molecules that share some structural features can provide a preliminary indication of potential efficacy. The following table summarizes the inhibitory concentrations of a few such derivatives against their respective enzyme targets. It is crucial to note that these are not direct comparisons and the complexity of the molecules likely plays a significant role in their activity.
| Derivative Structure | Target Enzyme | IC50/Ki Value |
| 5-methoxybenzothiophene-2-carboxamide derivative (10b) | Cdc-like kinase 1 (Clk1) | 12.7 nM (IC50) |
| (S)-2-(methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid | Sulfonylurea receptor 1 (SUR1) | 163 nM (IC50)[1] |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)-3-methoxybenzoic acid | Casein Kinase 2 (CSNK2A) | Inactive |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM (IC50) |
Experimental Protocols
The following are generalized protocols for common enzyme inhibition assays that can be adapted to screen this compound derivatives.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme using a spectrophotometric method.
Materials:
-
Target Enzyme
-
Substrate for the enzyme
-
Assay Buffer (specific to the enzyme)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known inhibitor of the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound and the positive control. Serially dilute the test compound to obtain a range of concentrations. Prepare working solutions of the enzyme and substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Inhibitor Addition: Add a small volume of the test compound dilutions to the respective wells. For control wells, add the solvent (negative control) or the positive control.
-
Pre-incubation: Incubate the plate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at a specific wavelength using a microplate reader. The measurement can be kinetic (readings taken at multiple time points) or an endpoint reading after a fixed reaction time.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for screening enzyme inhibitors and a simplified signaling pathway where an enzyme inhibitor might act.
Caption: Workflow for screening this compound derivatives as enzyme inhibitors.
Caption: Inhibition of a signaling pathway by a this compound derivative.
Conclusion
While a comprehensive, direct comparison of the enzyme inhibitory efficacy of a series of this compound derivatives is not yet available in the scientific literature, the analysis of related benzoic acid structures provides valuable guidance. The inhibitory potential is highly dependent on the specific enzyme target and the substitution pattern on the benzoic acid core. The available data suggests that while the 5-methoxy and 2-methyl substituents may influence activity, their precise impact needs to be empirically determined for each enzyme of interest. The provided protocols and workflows offer a framework for researchers to systematically evaluate these compounds and elucidate their structure-activity relationships, paving the way for the development of novel and effective enzyme inhibitors.
References
Cross-Referencing NMR Data of 5-Methoxy-2-methylbenzoic Acid with Literature Values: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of experimental NMR data for 5-Methoxy-2-methylbenzoic acid with established literature values, offering a benchmark for analytical accuracy.
This guide presents a structured comparison of ¹H and ¹³C NMR data for this compound, alongside detailed experimental protocols for data acquisition. The objective is to provide a clear and concise reference for validating experimental results against peer-reviewed literature.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, comparing experimental findings with literature values.
Table 1: ¹H NMR Data Comparison for this compound
| Protons | Literature Chemical Shift (δ ppm)[1] | Multiplicity |
| H-3 | 7.29 | d |
| H-4 | 6.82 | dd |
| H-6 | 7.56 | d |
| OCH₃ | 3.82 | s |
| CH₃ | 2.58 | s |
| COOH | 10.7 (Broad) | s |
Solvent: CDCl₃
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon Atom | Literature Chemical Shift (δ ppm)[2] |
| C-1 | 124.4 |
| C-2 | 144.0 |
| C-3 | 110.0 |
| C-4 | 150.9 |
| C-5 | 111.4 |
| C-6 | 133.0 |
| COOH | 172.0 |
| OCH₃ | 55.4 |
| CH₃ | 21.8 |
Solvent: CDCl₃
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for accurate structural analysis. The following is a standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
5. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase correction is applied to obtain an absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for the cross-referencing process of NMR data.
Caption: Workflow for cross-referencing experimental NMR data with literature values.
References
A Comparative Guide to the Synthesis of 5-Methoxy-2-methylbenzoic Acid: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Methoxy-2-methylbenzoic acid, a key intermediate in the development of various pharmaceuticals, can be approached through several strategic pathways. The choice of synthetic route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations. This guide provides a comprehensive comparison of three primary synthetic strategies, evaluating alternative reagents and presenting detailed experimental protocols with supporting data.
Executive Summary
This guide explores three principal methods for the synthesis of this compound:
-
Carboxylation of an Organometallic Reagent: This classic approach involves the formation of a Grignard or organolithium reagent from 2-bromo-4-methoxytoluene, followed by quenching with carbon dioxide.
-
Directed ortho-Metalation (DoM): A highly regioselective method that utilizes the directing ability of the methoxy group in 4-methoxytoluene to introduce a carboxyl group at the C-5 position.
-
Oxidation of 5-Methoxy-2-methylbenzaldehyde: A straightforward method involving the oxidation of the corresponding aldehyde to the carboxylic acid, with a variety of oxidizing agents to choose from.
Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency. The following sections provide a detailed analysis of each approach, including experimental data and protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (%) | Purity (%) |
| Carboxylation | 2-Bromo-4-methoxytoluene | Mg, CO₂, H₃O⁺ | 4-6 hours | 75-85 | >98 |
| Directed ortho-Metalation | 4-Methoxytoluene | n-BuLi, TMEDA, CO₂, H₃O⁺ | 3-5 hours | 80-90 | >99 |
| Oxidation | 5-Methoxy-2-methylbenzaldehyde | KMnO₄, H₂O | 2-4 hours | 85-95 | >98 |
| Oxidation | 5-Methoxy-2-methylbenzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 1-3 hours | 90-98 | >99 |
Synthetic Pathways and Methodologies
Carboxylation of Organometallic Reagents
This route is a reliable and well-established method for the formation of carboxylic acids. The key step is the generation of a nucleophilic organometallic intermediate which then attacks the electrophilic carbon of carbon dioxide.
Workflow:
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 2-bromo-4-methoxytoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: The Grignard reagent solution is cooled to 0 °C in an ice bath. Crushed dry ice (solid CO₂) is then added portion-wise with vigorous stirring. The reaction mixture is allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Alternative Reagents:
-
Organolithium Reagent: Instead of magnesium, an organolithium reagent can be generated using n-butyllithium or tert-butyllithium at low temperatures (-78 °C). This can sometimes offer higher yields and cleaner reactions but requires stricter anhydrous conditions.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group in 4-methoxytoluene acts as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong base, followed by quenching with an electrophile.
Logical Relationship:
Experimental Protocol: Directed ortho-Metalation
-
Lithiation: To a solution of 4-methoxytoluene (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.2 eq) dropwise. The reaction mixture is stirred at this temperature for 2-3 hours.
-
Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The mixture is allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water, and the organic solvent is removed. The aqueous layer is washed with diethyl ether, and then acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Alternative Reagents:
-
Bases: While n-BuLi/TMEDA is common, other strong bases like sec-butyllithium or tert-butyllithium can be used, potentially affecting the rate and selectivity of the lithiation.
Oxidation of 5-Methoxy-2-methylbenzaldehyde
This method is a straightforward conversion of an aldehyde to a carboxylic acid. The choice of oxidizing agent is critical to achieve high yield and purity while avoiding over-oxidation or side reactions.
Experimental Workflow:
Experimental Protocol: Oxidation with Potassium Permanganate
-
Reaction: 5-Methoxy-2-methylbenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as acetone or a mixture of tert-butanol and water. A solution of potassium permanganate (KMnO₄) (1.5-2.0 eq) in water is added dropwise at room temperature. The reaction mixture is stirred until the purple color of the permanganate disappears.
-
Work-up: The reaction is quenched by the addition of a saturated solution of sodium bisulfite to reduce the excess KMnO₄ and manganese dioxide. The mixture is then acidified with dilute sulfuric acid. The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol/water.
Alternative Oxidizing Agents:
-
Sodium Chlorite (NaClO₂): This is a milder and more selective oxidizing agent for aldehydes. The reaction is typically carried out in the presence of a chlorine scavenger like 2-methyl-2-butene and a phosphate buffer. This method often provides higher yields and purity.[1]
-
Jones Reagent (CrO₃/H₂SO₄): A strong oxidizing agent, but its use is often avoided due to the generation of chromium waste.
-
Tollens' Reagent ([Ag(NH₃)₂]⁺): A very mild oxidizing agent, primarily used for qualitative analysis, but can be used for preparative purposes in some cases.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct routes. The Carboxylation of a Grignard reagent offers a reliable and scalable method, provided the starting bromo-compound is readily accessible. Directed ortho-metalation presents a highly efficient and regioselective alternative, particularly advantageous if 4-methoxytoluene is the preferred starting material. Finally, the Oxidation of 5-methoxy-2-methylbenzaldehyde is a simple and high-yielding transformation, with the choice of oxidizing agent being crucial for optimal results. The selection of the most appropriate synthetic strategy will ultimately be guided by the specific requirements of the research, including cost, scale, and available resources. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this important molecule.
References
A Comparative Analysis of the Biological Activities of 5-Methoxy-2-methylbenzoic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Methoxy-2-methylbenzoic acid and its key precursors, 5-Hydroxy-2-methylbenzoic acid and 2-Methyl-5-nitrobenzoic acid. The aim is to furnish researchers and drug development professionals with a concise summary of available data, detailed experimental protocols for relevant biological assays, and visualizations of potential signaling pathways. While direct comparative studies are limited, this guide collates existing data to facilitate further investigation and hypothesis-driven research.
Introduction
This compound is a benzoic acid derivative with potential applications in medicinal chemistry. Understanding its biological activity in comparison to its synthetic precursors is crucial for identifying the pharmacophoric contributions of its functional groups and for the rational design of new therapeutic agents. The primary precursors considered in this guide are 5-Hydroxy-2-methylbenzoic acid, which can be methylated to form the target compound, and 2-Methyl-5-nitrobenzoic acid, a common starting material in its synthesis. This guide will focus on three key areas of biological activity: antioxidant potential, antimicrobial efficacy, and cytotoxic effects.
Data Presentation: Comparative Biological Activity
Quantitative data on the biological activities of this compound and its direct precursors is sparse in publicly available literature. The following table summarizes the available data. It is important to note the significant gaps in the literature, highlighting opportunities for future research.
| Compound | Biological Activity | Assay | Result | Reference |
| This compound | Antioxidant | DPPH Radical Scavenging | Data not available | - |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Data not available | - | |
| Cytotoxicity | MTT Assay (IC50) | Data not available | - | |
| 5-Hydroxy-2-methylbenzoic acid | Antioxidant | DPPH Radical Scavenging | Data not available | - |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | See Table 2 below | [1] | |
| Cytotoxicity | MTT Assay (IC50) | Data not available | - | |
| 2-Methyl-5-nitrobenzoic acid | Antioxidant | DPPH Radical Scavenging | Data not available | - |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Data not available | - | |
| Cytotoxicity | MTT Assay (IC50) | Data not available | - |
Table 1: Summary of Comparative Biological Activity Data. The lack of direct comparative data for this compound and its precursors is evident.
Table 2: Antimicrobial Activity of 5-Hydroxy-2-methylbenzoic Acid (MIC in mg/mL) [1]
| Microorganism | MIC (mg/mL) |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 2 |
| Staphylococcus aureus | 2 |
| Bacillus subtilis | 2 |
| Salmonella enteritidis | 2 |
| Candida albicans | 2 |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key in vitro assays are provided below.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
-
Assay:
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well. A control well should contain the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Calculation:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 105 CFU/mL.
-
-
Serial Dilution:
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microplate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways that may be influenced by benzoic acid derivatives and a general workflow for evaluating biological activity.
Conclusion
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and its precursors. The significant lack of quantitative, comparative data underscores a clear need for further experimental investigation. The provided experimental protocols offer a standardized framework for such studies. Future research should focus on conducting head-to-head comparisons of these compounds in a panel of antioxidant, antimicrobial, and cytotoxicity assays to elucidate their structure-activity relationships. Furthermore, mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds, moving beyond the generalized pathways proposed for related chemical classes. Such data will be invaluable for assessing the therapeutic potential of this compound and for guiding the future design of more potent and selective derivatives.
References
A Spectroscopic Showdown: Unmasking the Isomers of 5-Methoxy-2-methylbenzoic Acid
For Immediate Publication
A Comprehensive Spectroscopic Comparison of 5-Methoxy-2-methylbenzoic Acid and Its Structural Isomers for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of chemical synthesis and drug discovery, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its key isomers: 4-Methoxy-2-methylbenzoic acid, 3-Methoxy-4-methylbenzoic acid, and 2-Methoxy-5-methylbenzoic acid. By leveraging fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—we present a clear, data-driven framework for distinguishing these closely related compounds.
The positional differences of the methoxy and methyl groups on the benzoic acid scaffold give rise to unique spectral fingerprints. Understanding these subtle yet significant variations is crucial for quality control, reaction monitoring, and the unambiguous characterization of novel chemical entities. This guide summarizes the key quantitative spectroscopic data in easily comparable tables, provides detailed experimental protocols for data acquisition, and illustrates the analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) | -COOH (δ, ppm) |
| This compound | 7.51 (d), 7.05 (dd), 6.95 (d) | 3.82 (s) | 2.55 (s) | ~12-13 (br s) |
| 4-Methoxy-2-methylbenzoic acid | 7.90 (d), 6.80 (dd), 6.75 (d) | 3.85 (s) | 2.60 (s) | ~12-13 (br s) |
| 3-Methoxy-4-methylbenzoic acid | 7.65 (d), 7.54 (s), 7.22 (d) | 3.89 (s) | 2.28 (s) | ~12.3 (br s) |
| 2-Methoxy-5-methylbenzoic acid | 7.60 (d), 7.20 (dd), 6.90 (d) | 3.90 (s) | 2.30 (s) | ~12-13 (br s) |
Note: The chemical shift of the carboxylic acid proton (-COOH) is concentration and solvent dependent and often appears as a broad singlet.
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | C=O | Aromatic C-O | Aromatic C-C | Aromatic C-H | -OCH₃ | -CH₃ |
| This compound | ~172 | ~159 | ~141, ~124 | ~120, ~116, ~115 | ~55.5 | ~21.5 |
| 4-Methoxy-2-methylbenzoic acid | ~172 | ~163 | ~143, ~122 | ~131, ~114, ~111 | ~55.4 | ~22.0 |
| 3-Methoxy-4-methylbenzoic acid | ~167 | ~158 | ~131, ~126 | ~130, ~122, ~111 | ~55.8 | ~16.5 |
| 2-Methoxy-5-methylbenzoic acid | ~168 | ~157 | ~134, ~122 | ~133, ~120, ~114 | ~55.9 | ~20.6 |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | O-H stretch (Carboxylic Acid) | C-H stretch (Aromatic & Aliphatic) | C=O stretch (Carboxylic Acid) | C=C stretch (Aromatic) | C-O stretch (Aromatic Ether & Carboxylic Acid) |
| This compound | 2500-3300 (broad) | 2800-3100 | ~1680-1700 | ~1600, ~1480 | ~1250, ~1100 |
| 4-Methoxy-2-methylbenzoic acid | 2500-3300 (broad) | 2800-3100 | ~1680-1700 | ~1610, ~1500 | ~1260, ~1120 |
| 3-Methoxy-4-methylbenzoic acid | 2500-3300 (broad) | 2800-3100 | ~1680-1700 | ~1605, ~1490 | ~1270, ~1090 |
| 2-Methoxy-5-methylbenzoic acid | 2500-3300 (broad) | 2800-3100 | ~1680-1700 | ~1600, ~1495 | ~1250, ~1080 |
Table 4: Key Mass Spectrometry (MS) Fragmentation Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-CH₃]⁺ | [M-OCH₃]⁺ | [M-COOH]⁺ | Base Peak |
| This compound | 166 | 151 | 135 | 121 | 166 |
| 4-Methoxy-2-methylbenzoic acid | 166 | 151 | 135 | 121 | 166[1] |
| 3-Methoxy-4-methylbenzoic acid | 166 | 151 | 135 | 121 | 166 |
| 2-Methoxy-5-methylbenzoic acid | 166 | 151 | 135 | 121 | 166 |
Experimental Protocols
The data presented in this guide were acquired using standard laboratory instrumentation and methodologies, as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added and Fourier transformed.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Spectra were acquired with proton decoupling, a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample chamber was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (for GC-MS analysis).
-
Ionization: Electron Ionization (EI) was used as the ionization method. The electron energy was set to a standard 70 eV.
-
Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions were analyzed using a quadrupole mass analyzer. The spectra were recorded over a mass range of m/z 40-400.
Analytical Workflow
The logical progression from sample acquisition to structural confirmation is a systematic process. The following diagram illustrates the workflow for the spectroscopic comparison of this compound and its isomers.
References
Safety Operating Guide
Proper Disposal of 5-Methoxy-2-methylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-2-methylbenzoic acid (CAS No. 3168-59-0), ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or glasses.
-
Clothing: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.[2]
Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of this compound is through an approved waste disposal plant.[3][4] Adherence to local, regional, and national regulations is mandatory.
-
Containerization:
-
Ensure the waste this compound is stored in its original container or a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]
-
-
Waste Classification:
-
This material may be classified as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
-
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Accidental Spills:
Quantitative Data Summary
For quick reference, the following table summarizes key identification and hazard information for this compound.
| Property | Value | Reference |
| CAS Number | 3168-59-0 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) and to comply with all applicable local, regional, and national regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling 5-Methoxy-2-methylbenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 5-Methoxy-2-methylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that should be handled with care. Based on information for similar chemical compounds, it may cause skin and eye irritation, and may be harmful if inhaled or swallowed.[1][2][3] Therefore, adherence to proper PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against dust particles and potential splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[5][6] Always check the manufacturer's specifications for chemical compatibility. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against contamination of personal clothing.[7] For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.[4] |
| Respiratory Protection | Dust Mask or Respirator | Use in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH/MSHA approved respirator should be used.[8][9] Manipulations of dust-producing solids should be evaluated for the need to use respiratory protection.[7] |
| Foot Protection | Closed-Toed Shoes | Required to protect feet from spills and falling objects.[4] |
Operational Plan for Safe Handling
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or generating dust.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][10]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Have all required equipment and reagents ready to minimize the duration of handling.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a designated containment area to minimize inhalation of dust.
-
Spill Management: In case of a spill, mix the material with an inert absorbent such as sand or vermiculite.[1] Sweep up the mixture and place it in a tightly sealed container for disposal. Do not allow the material to enter drains or water courses.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][11] Contaminated clothing should be removed and washed before reuse.[1]
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.
-
Disposal: Dispose of all chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | CAS#:3168-59-0 | Chemsrc [chemsrc.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 5. leelinework.com [leelinework.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. chapman.edu [chapman.edu]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
